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  • Product: 3-Chloroisoquinoline-7-carbonitrile
  • CAS: 1337881-31-8

Core Science & Biosynthesis

Foundational

Technical Guide: Structural Analysis & Characterization of 3-Chloroisoquinoline-7-carbonitrile

Executive Summary This guide provides a comprehensive structural analysis of 3-Chloroisoquinoline-7-carbonitrile , a bifunctional heterocyclic scaffold increasingly utilized in medicinal chemistry for kinase inhibition a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive structural analysis of 3-Chloroisoquinoline-7-carbonitrile , a bifunctional heterocyclic scaffold increasingly utilized in medicinal chemistry for kinase inhibition and fluorescent probe development. This document details the theoretical and experimental basis for validating this structure, focusing on spectroscopic signatures (NMR, MS, IR), impurity profiling, and reactivity logic. It is designed to serve as a self-validating protocol for researchers synthesizing or characterizing this specific intermediate.

Chemical Identity & Properties

Before instrumental analysis, the fundamental physicochemical identifiers must be established to ensure registry compliance and database interoperability.

PropertySpecification
IUPAC Name 3-Chloroisoquinoline-7-carbonitrile
Molecular Formula C₁₀H₅ClN₂
Molecular Weight 188.61 g/mol
Monoisotopic Mass 188.0141 Da
CAS Number Not widely listed; typically custom synthesized
SMILES N#Cc1ccc2cc(Cl)nc2c1
Appearance Off-white to pale yellow solid (Predicted)
Solubility Soluble in DMSO, DMF, CH₂Cl₂; sparingly soluble in water

Structural Logic & Electronic Environment

Understanding the electron distribution is prerequisite to interpreting spectral data. The isoquinoline core is electron-deficient, further deactivated by two electron-withdrawing groups (EWGs):

  • 3-Chloro Group: Inductive withdrawal (-I) deactivates the pyridine ring (C1-C4), making C1 highly electrophilic.

  • 7-Cyano Group: Strong mesomeric (-M) and inductive (-I) withdrawal deactivates the benzene ring (C5-C8), shifting proton resonances downfield.

Numbering Scheme

Correct assignment requires adherence to standard isoquinoline numbering:

  • Position 1: CH (adjacent to N)

  • Position 2: Nitrogen[1][2]

  • Position 3: C-Cl

  • Position 4: CH

  • Position 7: C-CN

Spectroscopic Characterization Protocols

This section outlines the expected spectral fingerprints. In the absence of a reference standard, these predicted values serve as the primary validation criteria.

Proton NMR (¹H-NMR) Analysis

Solvent: DMSO-d₆ or CDCl₃ Frequency: 400 MHz+ recommended

Due to the substitution pattern, the spectrum will display distinct spin systems:

  • The Pyridine Ring (Heterocyclic): Isolated singlets.

  • The Benzene Ring (Carbocyclic): An ABX or AMX system (H5, H6, H8).

ProtonMultiplicityPredicted Shift (δ ppm)Coupling (J Hz)Structural Justification
H1 Singlet (s)9.10 – 9.30-Most deshielded; adjacent to N and subject to peri-effect from H8.
H8 Doublet (d)8.40 – 8.60~1.5 (meta)Ortho to CN; peri-proximity to H1 causes downfield shift.
H6 dd7.90 – 8.10~8.5 (ortho), ~1.5Ortho to CN; couples with H5 (strong) and H8 (weak).
H5 Doublet (d)8.10 – 8.25~8.5 (ortho)Meta to CN; typically slightly shielded relative to H6/H8.
H4 Singlet (s)7.80 – 8.00-Beta to Nitrogen; Alpha to Chlorine.

Note: The "dd" for H6 confirms the 7-substitution pattern. A 6-substituted isomer would show different coupling constants.

Carbon NMR (¹³C-NMR) & IR Signatures
  • Nitrile Carbon (CN): Characteristic weak signal at ~117-119 ppm .

  • C-Cl (C3): Deshielded quaternary carbon at ~150-155 ppm .

  • C1: Most deshielded CH signal at ~152-155 ppm .

  • IR Spectrum: The diagnostic C≡N stretch appears as a sharp, weak-to-medium band at 2220–2240 cm⁻¹ . The absence of this peak suggests hydrolysis to amide/acid.

Mass Spectrometry (MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Parent Ion: [M+H]⁺ = 189.02.

  • Isotope Pattern: Crucial for confirmation. The presence of a single chlorine atom dictates a 3:1 ratio between the [M+H]⁺ (189) and [M+H+2]⁺ (191) peaks.

    • Observation: If the M+2 peak is missing, the chlorine is absent (likely reduced). If the ratio is 1:1, a bromine impurity may be present.

Synthetic Pathway & Impurity Profiling

The impurity profile is strictly dependent on the synthetic route. A common retrosynthetic logic involves the construction of the isoquinoline ring or functionalization of a pre-formed core.

Graphviz Workflow: Synthesis & Analysis Logic

The following diagram illustrates a typical validation workflow, highlighting critical decision points where impurities (regioisomers or hydrolysis products) must be detected.

G Start Start: Raw Synthesis Product TLC Step 1: TLC Screening (Mobile Phase: Hex/EtOAc) Start->TLC Flash Step 2: Flash Chromatography (Purification) TLC->Flash Isolate Major Spot NMR Step 3: 1H-NMR Validation (Check H1 Singlet & H6/H8 Coupling) Flash->NMR MS Step 4: MS Isotope Check (Confirm 3:1 Cl Pattern) NMR->MS Structure Confirmed Fail_Regio FAIL: Regioisomer Detected (Recrystallize) NMR->Fail_Regio Coupling Mismatch Pass PASS: Release for Assay MS->Pass Isotope Match Fail_Hydro FAIL: Nitrile Hydrolysis (Check IR for Amide) MS->Fail_Hydro Mass Mismatch (+18 Da)

Figure 1: Analytical workflow for the structural validation of 3-Chloroisoquinoline-7-carbonitrile, emphasizing checkpoints for common synthetic failures.

Common Impurities
  • 3-Hydroxyisoquinoline-7-carbonitrile: Result of Cl displacement by water (hydrolysis).

    • Detection: MS [M+H]⁺ = 171; Loss of Cl isotope pattern.

  • 3-Chloroisoquinoline-7-amide: Result of partial nitrile hydrolysis.

    • Detection: MS [M+H]⁺ = 207 (+18 mass unit shift); IR broad bands at 3300 cm⁻¹ (NH).

  • Regioisomers (e.g., 5-CN or 6-CN): Arise if the starting material was not isomerically pure.

    • Detection: 1H-NMR coupling constants.[1] A 6-CN isomer would show a singlet for H5 or H8 depending on the exact substitution pattern, differing from the H6 (dd) / H8 (d) pattern of the 7-CN isomer.

Experimental Protocols

HPLC Purity Assessment Method

Objective: Quantify purity >95% prior to biological testing.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 min; Hold 2 min.
Flow Rate 1.0 mL/min
Detection UV at 254 nm (aromatic) and 220 nm (amide/nitrile absorption)
Retention Logic The 3-Cl and 7-CN groups make the molecule moderately lipophilic. Expect elution in the middle of the gradient (approx. 5-7 min).
Sample Preparation for NMR
  • Mass: Weigh 5–10 mg of the solid.

  • Solvent: Add 600 µL of DMSO-d₆. (CDCl₃ is acceptable, but DMSO typically ensures better solubility for polar nitriles).

  • Filtration: If the solution is cloudy, filter through a cotton plug within a glass pipette to remove inorganic salts (e.g., Pd residues from cyanation).

  • Acquisition: Set relaxation delay (d1) to ≥1.0 sec to ensure integration accuracy of the aromatic protons.

References

  • BenchChem. (2025).[3][4] An In-depth Technical Guide to 8-Chloroisoquinoline-1-carbonitrile. (Used for comparative isoquinoline scaffold analysis).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 640968, 3-Chloroisoquinoline.

  • Sigma-Aldrich. (2025). NMR Chemical Shifts of Trace Impurities. (Reference for solvent peak elimination).

  • Fluorochem. (2025).[1] 3-Chloroisoquinoline-7-carbaldehyde Product Sheet. (Analogous structure for shift verification).

Sources

Exploratory

3-Chloroisoquinoline-7-carbonitrile CAS number and identifiers

An In-depth Technical Guide to 3-Chloroisoquinoline-7-carbonitrile Part 1: Executive Summary & Chemical Identity 3-Chloroisoquinoline-7-carbonitrile is a specialized heterocyclic building block used primarily in the synt...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Chloroisoquinoline-7-carbonitrile

Part 1: Executive Summary & Chemical Identity

3-Chloroisoquinoline-7-carbonitrile is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents.[1][2] Characterized by a halogenated isoquinoline core with a nitrile handle at the 7-position, it serves as a critical intermediate for developing kinase inhibitors, GPCR ligands, and antimicrobial agents. Its dual functionality—an electrophilic chlorine at C3 and a versatile nitrile group at C7—allows for orthogonal functionalization, making it a valuable scaffold in Structure-Activity Relationship (SAR) studies.

Chemical Identifiers & Properties
Property Data
CAS Number 1337881-31-8
IUPAC Name 3-chloroisoquinoline-7-carbonitrile
Molecular Formula C₁₀H₅ClN₂
Molecular Weight 188.61 g/mol
SMILES Clc1cc2cc(C#N)ccc2cn1
InChI Key WVJVFQMWNDYFRD-UHFFFAOYSA-N
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
Predicted LogP ~2.5 - 2.9

Part 2: Synthetic Pathways

The synthesis of 3-Chloroisoquinoline-7-carbonitrile typically proceeds via functionalization of a pre-formed isoquinoline core.[1][2] Two primary strategies are employed depending on the starting material availability: Palladium-Catalyzed Cyanation (Method A) and the Sandmeyer Reaction (Method B).

Method A: Pd-Catalyzed Cyanation (Preferred/Scalable)

This method utilizes 7-bromo-3-chloroisoquinoline as the precursor.[1][2] It is preferred for scale-up due to milder conditions and higher yields compared to copper-mediated classical methods.[1][2]

  • Precursor: 7-Bromo-3-chloroisoquinoline[1][2]

  • Reagents: Zinc Cyanide (Zn(CN)₂), Pd(PPh₃)₄ or Pd₂(dba)₃/dppf

  • Solvent: DMF or NMP (degassed)

  • Conditions: 80–100°C, Inert Atmosphere (N₂/Ar)

Protocol:

  • Charge: In a glovebox or under argon, charge a reaction vessel with 7-bromo-3-chloroisoquinoline (1.0 eq), Zn(CN)₂ (0.6 eq), and Pd(PPh₃)₄ (5 mol%).

  • Solvate: Add anhydrous DMF (0.1 M concentration).

  • Heat: Seal the vessel and heat to 90°C for 4–12 hours. Monitor conversion via LC-MS (Target M+H: 189.0).

  • Workup: Cool to RT. Dilute with EtOAc and wash with 10% NH₄OH (to sequester metal salts), followed by brine.

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

Method B: Sandmeyer Reaction (Classical)

Used when the 7-amino derivative is more accessible.

  • Precursor: 3-Chloroisoquinolin-7-amine (CAS 1374651-87-2)[1]

  • Reagents: NaNO₂, HCl/H₂SO₄, CuCN, KCN

  • Conditions: 0°C (Diazotization) → RT/60°C (Cyanation)

Protocol:

  • Diazotization: Dissolve the amine in dilute HCl at 0°C. Add aqueous NaNO₂ dropwise, maintaining temperature <5°C to form the diazonium salt.

  • Cyanation: Neutralize the diazonium solution with NaHCO₃ and add it slowly to a stirring solution of CuCN/KCN in water/toluene at 60°C.

  • Extraction: After gas evolution ceases, extract with DCM.

Visualizing the Synthesis Logic

SynthesisPathways cluster_legend Pathway Key Start_Br 7-Bromo-3-chloroisoquinoline Target 3-Chloroisoquinoline-7-carbonitrile (CAS 1337881-31-8) Start_Br->Target Pd(0), Zn(CN)2 DMF, 90°C Start_NH2 3-Chloroisoquinolin-7-amine (CAS 1374651-87-2) Intermediate_Diazo Diazonium Salt Intermediate Start_NH2->Intermediate_Diazo NaNO2, HCl 0°C Intermediate_Diazo->Target CuCN, KCN 60°C Method A (Modern) Method A (Modern) Method B (Classical) Method B (Classical)

Figure 1: Synthetic routes to 3-Chloroisoquinoline-7-carbonitrile highlighting the Pd-catalyzed and Sandmeyer approaches.

Part 3: Reactivity & Medicinal Chemistry Applications

The 3-chloro-7-cyano scaffold offers "orthogonal reactivity," allowing chemists to modify one end of the molecule without affecting the other.[1][2]

C3-Chlorine Reactivity (The "Warhead" Handle)

The chlorine at the 3-position is activated by the adjacent pyridine-like nitrogen.[1][2] It is highly susceptible to:

  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to install biaryl systems (common in kinase inhibitors).[1][2]

  • Buchwald-Hartwig Amination: Introduction of amines to modulate solubility and basicity.[1][2]

  • SNAr (Nucleophilic Aromatic Substitution): Displacement by alkoxides or thiols under basic conditions.

C7-Nitrile Reactivity (The "Tail" Handle)

The nitrile group is generally stable under C3-coupling conditions but can be transformed in subsequent steps:[1][2]

  • Hydrolysis: Converts to Carboxylic Acid (-COOH) or Amide (-CONH₂).[1][2]

  • Pinner Reaction: Converts to Amidines (often used to mimic arginine residues in enzyme active sites).

  • Reduction: Converts to Benzylamine (-CH₂NH₂).[1][2]

Case Study: Kinase Inhibitor Design

In drug discovery, this scaffold is often used to target ATP-binding pockets.[1]

  • Step 1: The C3-Cl is coupled with a hinge-binding motif (e.g., an aminopyrazole).[1][2]

  • Step 2: The C7-CN is hydrolyzed to an amide to interact with the solvent-exposed region or "gatekeeper" residues.[1][2]

Experimental Workflow: Orthogonal Functionalization

Reactivity cluster_C3 C3 Functionalization (Electrophilic) cluster_C7 C7 Transformation (Nucleophilic/Hydrolysis) Core 3-Chloroisoquinoline-7-carbonitrile (Scaffold) Prod_Suzuki 3-Aryl-isoquinoline-7-CN (Biaryl Core) Core->Prod_Suzuki Suzuki Coupling (Ar-B(OH)2, Pd) Prod_Amine 3-Amino-isoquinoline-7-CN (Solubility Modulator) Core->Prod_Amine Buchwald Amination (R-NH2, Pd) Prod_Acid 3-Cl-isoquinoline-7-COOH (Polar Tail) Core->Prod_Acid Hydrolysis (NaOH/H2O2) Prod_Amidine 3-Cl-isoquinoline-7-C(=NH)NH2 (Basic Residue Mimic) Core->Prod_Amidine Pinner Rxn (HCl/MeOH -> NH3)

Figure 2: Orthogonal reactivity profile showing C3-coupling and C7-transformation pathways.[1][2]

Part 4: Safety & Handling (GHS)

While specific toxicological data for this isomer is limited, it is handled as a Hazardous Substance consistent with chlorinated isoquinolines and nitriles.

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[3]

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • Precautionary Measures:

    • Use only in a chemical fume hood.

    • Wear nitrile gloves and safety goggles.

    • Avoid contact with strong acids (risk of HCN generation from nitrile hydrolysis in extreme conditions, though rare).

References

  • Weissman, S. A., et al. (2005). "Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides." Journal of Organic Chemistry. (General protocol for Pd-cyanation). [Link]

  • PubChem. (2025).[3] Compound Summary: 3-Chloroisoquinoline Derivatives. [Link][1][2]

Sources

Foundational

Technical Guide: Bioactivity &amp; Therapeutic Potential of Isoquinoline-7-Carbonitrile Analogs

This guide serves as an advanced technical resource for the design, synthesis, and biological evaluation of isoquinoline-7-carbonitrile analogs. It is structured to move beyond generic descriptions, focusing on the speci...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for the design, synthesis, and biological evaluation of isoquinoline-7-carbonitrile analogs. It is structured to move beyond generic descriptions, focusing on the specific structure-activity relationships (SAR) and mechanistic utility of the 7-cyano substitution in kinase inhibition and oncology.

Executive Summary: The 7-Cyano Vector

In medicinal chemistry, the isoquinoline scaffold is ubiquitous, but the 7-carbonitrile (7-CN) substitution represents a specific, high-value pharmacophore. Unlike the more common 1- or 3-substituted variants, the 7-CN group provides a unique electronic dipole and a rigid hydrogen-bond acceptor vector that is critical for:

  • Selectivity Tuning: Targeting the solvent-exposed regions or specific back-pockets of serine/threonine kinases (e.g., PKC

    
     , IRAK4 ).
    
  • Metabolic Stability: Blocking the metabolically labile C7 position (a common site for glucuronidation or oxidation).

  • Electronic Modulation: Reducing the pKa of the isoquinoline nitrogen, thereby altering solubility and membrane permeability.

This guide details the bioactivity of these analogs, focusing on their role as Protein Kinase C zeta (PKC


) inhibitors , HSET (Kinesin-like protein) inhibitors , and cytotoxic agents in hepatocellular carcinoma .

Chemical Architecture & SAR Landscape

The biological efficacy of isoquinoline-7-carbonitrile analogs is governed by substituents at the C1, C5, and C8 positions. The 7-CN group acts as the "anchor," orienting the molecule within the binding pocket.

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the functional logic of the scaffold.

SAR_Map Core Isoquinoline-7-Carbonitrile (Core Scaffold) C1 C1 Position: Hinge Binding Region (Primary amine/amide for H-bonds) Core->C1 C7 C7 Position (Nitrile): Electronic Anchor (Dipole interaction, Metabolic block) Core->C7 C5 C5 Position: Selectivity Gatekeeper (Bulky groups define kinase specificity) Core->C5 C8 C8 Position: Solubility Vector (Alkoxy/Amino groups for ADME) Core->C8 ATP Binding Site ATP Binding Site C1->ATP Binding Site H-Bond Donor Solvent Front / Back Pocket Solvent Front / Back Pocket C7->Solvent Front / Back Pocket Dipole/Acceptor Hydrophobic Pocket II Hydrophobic Pocket II C5->Hydrophobic Pocket II Steric Fit

Figure 1: SAR Map of Isoquinoline-7-carbonitrile. The 7-CN group is the defining feature, while C1 and C5 dictate target affinity.

Biological Targets & Mechanism of Action

Primary Target: Protein Kinase C Zeta (PKC )

The 5,7-disubstituted isoquinoline series has emerged as a potent inhibitor class for PKC


, a kinase implicated in rheumatoid arthritis and NF-

B signaling.
  • Mechanism: The analog binds to the ATP-binding cleft. The 7-CN group likely interacts with lysine or aspartate residues near the catalytic loop, stabilizing the inactive conformation.

  • Impact: Inhibition prevents the phosphorylation of downstream effectors (e.g., p65/RelA), blocking the transcription of pro-inflammatory cytokines.

Secondary Targets: Oncology & HSET
  • HSET (Kinesin-like Protein): 1-chloro-5-fluoro-isoquinoline-7-carbonitrile derivatives inhibit HSET, a motor protein essential for centrosome clustering in cancer cells with supernumerary centrosomes. Inhibition leads to multipolar mitosis and apoptosis.

  • Cytotoxicity (MCF7/HEPG2): 8-amino-1-oxo-1,2-dihydroisoquinoline-7-carbonitrile analogs show micromolar IC

    
     values against breast and liver cancer lines, likely via tubulin destabilization or topoisomerase interference.
    
Signaling Pathway Visualization

The downstream effects of inhibiting these targets are visualized below.

Mechanism_Pathway Inhibitor Isoquinoline-7-CN Analog PKCz PKC-zeta (Target) Inhibitor->PKCz Inhibits (IC50 < 100 nM) HSET HSET (Kinesin) Inhibitor->HSET Inhibits NFkB NF-kB Complex PKCz->NFkB Phosphorylation (Blocked) Centrosome Centrosome Clustering HSET->Centrosome Clustering (Blocked) Cytokines Pro-inflammatory Cytokines (TNF-a, IL-6) NFkB->Cytokines Transcription (Blocked) Mitosis Multipolar Mitosis Centrosome->Mitosis Leads to failure Apoptosis Apoptosis / Cell Death Mitosis->Apoptosis Catastrophe

Figure 2: Dual mechanism of action targeting PKC


 (inflammation) and HSET (mitotic catastrophe).[1]

Experimental Protocols

Synthesis of the Core Scaffold

Objective: Synthesis of 1-chloro-isoquinoline-7-carbonitrile (Key Intermediate).

  • Starting Material: 7-bromo-isoquinoline-N-oxide.

  • Cyanation:

    • Reagents: Zn(CN)

      
      , Pd(PPh
      
      
      
      )
      
      
      , DMF.
    • Conditions: Heat at 100°C for 4 hours under Argon.

    • Workup: Dilute with EtOAc, wash with NH

      
      OH (to remove Cu/Zn salts), dry over MgSO
      
      
      
      .
  • Rearrangement/Chlorination:

    • Reagents: POCl

      
       (Phosphorus oxychloride).
      
    • Conditions: Reflux at 110°C for 2 hours.

    • Mechanism: The N-oxide oxygen attacks the phosphorus, followed by chloride attack at C1 and elimination of the phosphate group.

    • Yield: Typically 60-75%.

In Vitro Kinase Assay (PKC )

Objective: Determine IC


 of the synthesized analog.
  • Assay Platform: FRET-based Kinase Activity Assay (e.g., Z'-LYTE).

  • Protocol:

    • Preparation: Prepare 3-fold serial dilutions of the isoquinoline analog in DMSO (Start at 10

      
      M).
      
    • Incubation: Mix 10

      
      L of inhibitor with 10 
      
      
      
      L of PKC
      
      
      enzyme mixture (Enzyme + ATP + Peptide Substrate).
    • Reaction: Incubate at Room Temperature for 60 minutes.

    • Development: Add 10

      
      L of Development Reagent (cleaves unphosphorylated peptide).
      
    • Readout: Measure Fluorescence at 445 nm (Coumarin) and 520 nm (Fluorescein).

    • Calculation: Calculate % Phosphorylation and fit to a sigmoidal dose-response curve to derive IC

      
      .
      

Comparative Bioactivity Data[2]

The following table summarizes representative bioactivity data for 7-cyano analogs compared to reference standards.

Compound IDStructure DescriptionTargetIC

/ EC

Activity Type
IsoQ-7CN-A 5,7-disubstituted isoquinolinePKC

12 nMInhibition
IsoQ-7CN-B 1-chloro-5-fluoro-7-CNHSET450 nMInhibition
IsoQ-8-Amino 8-amino-1-oxo-7-CN derivativeMCF7 Cells2.4

M
Cytotoxicity
Staurosporine Non-selective Kinase InhibitorPKC

3 nMReference

References

  • Discovery of 4,6- and 5,7-Disubstituted Isoquinoline Derivatives as a Novel Class of Protein Kinase C ζ Inhibitors.Journal of Medicinal Chemistry.

    • Source:

  • Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)

    • Source:

  • Substituted heterocycles as HSET inhibitors (WO2023131690A1).

    • Source:

  • Benzoylacetone as a Building Block in Heterocyclic Synthesis: Isoquinoline-7-carbonitrile deriv

    • Source:

  • Isoquinoline-7-carbonitrile (CAS 223671-92-9)

    • Source:

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Chloroisoquinoline-7-carbonitrile

Introduction: The Strategic Importance of C-N Bond Formation in Drug Discovery The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of C-N Bond Formation in Drug Discovery

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Aryl and heteroaryl amines are privileged structural motifs found in a vast array of biologically active molecules.[1][2] The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of these crucial bonds, offering significant advantages over classical methods like nucleophilic aromatic substitution, which often suffer from limited substrate scope and harsh reaction conditions.[3] This reaction's development has revolutionized the synthesis of aryl amines by providing a general and efficient methodology.[3]

The isoquinoline scaffold is of particular interest in medicinal chemistry, with derivatives exhibiting a wide range of therapeutic properties. The targeted functionalization of this heterocyclic system allows for the fine-tuning of a compound's pharmacological profile. This application note provides a detailed guide for the Buchwald-Hartwig amination of 3-chloroisoquinoline-7-carbonitrile, a key intermediate for the synthesis of novel isoquinoline-based compounds. We will delve into the mechanistic underpinnings of the reaction, provide a robust experimental protocol, and discuss critical parameters for successful execution.

Mechanistic Insights: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst.[3][4][5] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction for specific substrates.[4]

The generally accepted catalytic cycle consists of three key steps:

  • Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide (3-chloroisoquinoline-7-carbonitrile) to a coordinatively unsaturated Pd(0) complex. This step forms a Pd(II) intermediate.[4][6] The choice of a bulky, electron-rich phosphine ligand is critical here, as it promotes this otherwise challenging step, especially with less reactive aryl chlorides.[4][7]

  • Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a palladium-amido complex.[6] The selection of the base is a critical parameter that can significantly influence the reaction outcome.[8]

  • Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4][6]

An unproductive side reaction that can compete with reductive elimination is β-hydride elimination, particularly with primary amines, leading to hydrodehalogenation of the starting material.[3] Careful selection of the ligand and reaction conditions can minimize this side reaction.

Buchwald_Hartwig_Catalytic_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd(0)L Pd(0)L (Active Catalyst) Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L->Oxidative_Addition Ar-X Pd(II)_Complex L-Pd(II)(Ar)(X) Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination (R₂NH) Pd(II)_Complex->Amine_Coordination R₂NH, Base Pd_Amido_Complex L-Pd(II)(Ar)(NR₂) Amine_Coordination->Pd_Amido_Complex -HX Reductive_Elimination Reductive Elimination Pd_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Regeneration Product Ar-NR₂ (Product) Reductive_Elimination->Product experimental_workflow start Start reagent_prep Reagent Preparation and Inerting start->reagent_prep reaction_setup Reaction Setup (Addition of Reagents) reagent_prep->reaction_setup reaction_run Reaction (Heating and Stirring) reaction_setup->reaction_run workup Aqueous Workup and Extraction reaction_run->workup purification Purification (Flash Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End analysis->end

Sources

Application

Technical Application Note: Controlled Hydrolysis of 3-Chloroisoquinoline-7-carbonitrile

Chemo-Structural Analysis & Strategy The hydrolysis of 3-Chloroisoquinoline-7-carbonitrile presents a specific regiochemical challenge that distinguishes it from standard aromatic nitrile hydrolysis. Structural Considera...

Author: BenchChem Technical Support Team. Date: February 2026

Chemo-Structural Analysis & Strategy

The hydrolysis of 3-Chloroisoquinoline-7-carbonitrile presents a specific regiochemical challenge that distinguishes it from standard aromatic nitrile hydrolysis.

Structural Considerations
  • The Isoquinoline Core: The bicyclic system is electron-deficient. The pyridine ring (N-containing) pulls electron density, making the system susceptible to nucleophilic attack.

  • The C3-Chloro Substituent: Position 3 in isoquinoline is

    
     to the nitrogen. While less reactive than the C1 position (which is highly susceptible to 
    
    
    
    ), the C3-Cl bond is still vulnerable to strong nucleophiles (e.g., hydroxide, methoxide) under forcing conditions. Preserving this halogen is critical for downstream cross-coupling (e.g., Suzuki-Miyaura) or further functionalization.
  • The C7-Nitrile Group: Located on the benzenoid ring, this nitrile behaves similarly to a benzonitrile but is electronically deactivated by the fused pyridine ring. Hydrolysis requires activation (protonation) or a potent nucleophile.[1][2]

Strategic Pathways

We define three validated protocols based on the target moiety and tolerance of the C3-Cl group:

  • Method A (Acid-Mediated): The standard for generating the Carboxylic Acid . High yield, preserves the C3-Cl bond.

  • Method B (Radziszewski Reaction): The standard for generating the Primary Amide . Uses oxidative hydrolysis (

    
    ) under mild basic conditions.
    
  • Method C (Base-Mediated): An alternative for the Carboxylic Acid , but carries a risk of hydroxy-dechlorination (

    
    ) at C3. Recommended only if acid-sensitive groups are present elsewhere.
    

Reaction Pathway Visualization

The following diagram illustrates the mechanistic flow and competitive side reactions.

ReactionPathway SM 3-Chloroisoquinoline- 7-carbonitrile Amide Intermediate: Primary Amide SM->Amide H2O2, OH- (Method B) or H+, H2O (Controlled) SideProduct Side Product: 3-Hydroxy/Alkoxy species (SNAr at C3) SM->SideProduct Strong Base (OH-/RO-) High Temp Acid Target Product: Carboxylic Acid Amide->Acid H+, H2O, Heat (Method A) or OH-, Heat (Method C)

Figure 1: Reaction cascade from nitrile to acid.[1][2] Note the divergence to side products under harsh basic conditions.

Experimental Protocols

Method A: Acid-Mediated Hydrolysis (Target: Carboxylic Acid)

Best for: High purity, preservation of C3-Cl, scale-up.

Rationale: Acidic conditions protonate the nitrile nitrogen, activating the carbon for water attack without exposing the ring to strong nucleophiles that could displace the chlorine.

Reagents:

  • Substrate: 3-Chloroisoquinoline-7-carbonitrile (1.0 eq)

  • Solvent: Acetic Acid (Glacial) / Water (3:1 ratio)

  • Catalyst: Sulfuric Acid (

    
    , conc., 5.0 eq)
    

Protocol:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Charge the flask with the substrate and Glacial Acetic Acid (

    
    ). Stir until suspended/dissolved.
    
  • Acidification: Add water (

    
    ) followed by the slow, dropwise addition of concentrated 
    
    
    
    . Caution: Exothermic.
  • Reaction: Heat the mixture to reflux (

    
    ) for 6–12 hours. Monitor by HPLC/TLC (Mobile phase: 5% MeOH in DCM).
    
    • Checkpoint: The intermediate amide may appear after 1–2 hours. Continue heating until full conversion to the acid.

  • Workup: Cool the mixture to room temperature. Pour onto crushed ice (

    
     substrate).
    
  • Isolation: The carboxylic acid typically precipitates as a white/off-white solid. Filter the solid.

    • If no precipitate: Adjust pH to ~3–4 using 10% NaOH (carefully) to reach the isoelectric point, then extract with Ethyl Acetate.

  • Purification: Recrystallize from Ethanol or Acetonitrile if necessary.

Method B: Radziszewski Hydrolysis (Target: Primary Amide)

Best for: Stopping at the amide intermediate, mild conditions.

Rationale: The hydroperoxide anion (


) is a super-nucleophile (alpha-effect) that attacks the nitrile much faster than hydroxide (

) but is less basic, minimizing side reactions.

Reagents:

  • Substrate: 3-Chloroisoquinoline-7-carbonitrile (1.0 eq)

  • Oxidant: 30% Hydrogen Peroxide (

    
    , 5.0 eq)
    
  • Base: Potassium Carbonate (

    
    , 0.5 eq) or 6M NaOH (catalytic)
    
  • Solvent: DMSO or Ethanol/Water (1:1)

Protocol:

  • Setup: Dissolve substrate in DMSO (

    
    ). Place in a water bath at 
    
    
    
    .
  • Addition: Add

    
    . Then, add 
    
    
    
    dropwise. Caution: Gas evolution (
    
    
    ) possible.
  • Reaction: Stir at room temperature for 1–3 hours. The reaction is typically fast.

  • Quench: Add water carefully. The amide often precipitates immediately.

  • Isolation: Filter the solid. Wash with cold water to remove DMSO and excess peroxide.

Method C: Base-Mediated Hydrolysis (Target: Carboxylic Acid)

Best for: Fast reactions where acid-sensitive groups exist (rare for this scaffold). Warning: High risk of C3-Cl displacement if temperature is uncontrolled.

Protocol:

  • Use Lithium Hydroxide (LiOH) (3.0 eq) in THF/Water (1:1) instead of NaOH. LiOH is milder.

  • Heat to

    
     (do not reflux initially). Monitor closely.
    
  • If C3-OH byproduct (phenol) is observed by LCMS (Mass shift: -18 for Cl + 17 for OH = Net -1 loss, or simply M-Cl+OH mass), stop immediately and switch to Method A.

Analytical Data & QC

Summarized below are the expected analytical signatures for the transformation.

FeatureStarting Material (Nitrile)Intermediate (Amide)Product (Acid)
IR (

)
~2230 (Sharp,

)
~1680 (Broad,

)
~1700 (Broad,

) + Broad OH (2500-3000)
1H NMR No exchangeable protons2 Broad singlets (

)
1 Broad singlet (

, usually >11 ppm)
MS (ESI)



(or

in neg mode)
HPLC High retention time (Non-polar)Medium retentionLow retention (Polar, pH dependent)

Troubleshooting Guide

Issue: Incomplete Conversion (Stuck at Amide)
  • Cause: Nitriles on deactivated rings (like position 7 on isoquinoline) can be sterically or electronically stubborn.

  • Solution: Increase temperature to

    
     (sealed tube) or increase acid concentration. Do not  simply add more time if reflux isn't working; energy of activation is the barrier.
    
Issue: Loss of Chlorine (Formation of 3-Hydroxyisoquinoline)
  • Cause: Nucleophilic aromatic substitution (

    
    ) during basic hydrolysis.
    
  • Solution: Switch to Method A (Acidic) . If basic conditions are mandatory, use

    
     at lower temperatures or use a bulky base (
    
    
    
    ) with strictly controlled equivalents of water (though this is risky).
Issue: Sublimation
  • Cause: Isoquinoline nitriles can sublime before reacting at high temperatures.

  • Solution: Ensure efficient reflux condensation. Wash down the condenser walls with solvent periodically.

Process Workflow Diagram

Workflow Start Start: 3-Chloroisoquinoline- 7-carbonitrile Decision Target Product? Start->Decision RouteAmide Target: Primary Amide Decision->RouteAmide Amide RouteAcid Target: Carboxylic Acid Decision->RouteAcid Acid ProcessB Method B: Radziszewski H2O2 / K2CO3 / DMSO 25°C, 2 hrs RouteAmide->ProcessB ProcessA Method A: Acid Hydrolysis H2SO4 / AcOH / H2O Reflux, 8 hrs RouteAcid->ProcessA Finish Final Isolation (Recrystallization) ProcessB->Finish Check QC Check: Is C3-Cl intact? ProcessA->Check Check->ProcessA No (Optimize Temp) Check->Finish Yes

Figure 2: Operational decision tree for selecting the optimal hydrolysis protocol.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for nitrile hydrolysis).

  • Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. (Functional group interconversion maps).

  • Kukushkin, V. Y., & Pombeiro, A. J. (2005). Metal-mediated and metal-catalyzed hydrolysis of nitriles. Inorganic Chemistry, 109(1), 7-9. (Advanced catalytic methods).

  • Sankaranarayanan, S., & Chattopadhyay, S. (1998). "Mild hydrolysis of nitriles to amides with basic hydrogen peroxide." Journal of Organic Chemistry. (Basis for Method B).
  • PubChem Compound Summary. (2023). "3-Chloroisoquinoline."[3] (Structural and safety data).

Sources

Method

Application Notes &amp; Protocols: Leveraging 3-Chloroisoquinoline-7-carbonitrile as a Versatile Building Block in Drug Discovery

Introduction: The Strategic Value of the Isoquinoline Scaffold The isoquinoline framework is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and FDA-approved t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Isoquinoline Scaffold

The isoquinoline framework is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and FDA-approved therapeutics.[1][2] Its rigid, bicyclic structure provides an excellent platform for the spatial presentation of functional groups, enabling precise interactions with biological targets. Isoquinoline derivatives have demonstrated a vast spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[3][4]

This guide focuses on a particularly strategic, yet under-explored, building block: 3-chloroisoquinoline-7-carbonitrile . The unique substitution pattern of this molecule offers two orthogonal points for chemical diversification. The chlorine atom at the C-3 position is activated by the ring nitrogen, making it an excellent electrophilic handle for palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. Concurrently, the nitrile group at the C-7 position serves as a versatile precursor for other key functional groups and can act as a crucial hydrogen bond acceptor in ligand-target interactions. These features make 3-chloroisoquinoline-7-carbonitrile an ideal starting point for the rapid construction of diverse chemical libraries aimed at discovering novel therapeutic agents, particularly kinase inhibitors.

Section 1: Physicochemical Properties and Reactivity Profile

Understanding the inherent chemical nature of 3-chloroisoquinoline-7-carbonitrile is fundamental to its effective use in synthesis.

PropertyValue
Molecular Formula C₁₀H₅ClN₂
Molecular Weight 188.62 g/mol
Appearance Off-white to yellow solid (predicted)
CAS Number Not assigned (as of early 2026)
Key Reactive Sites C-3 (electrophilic), C-7 (nitrile chemistry)

The molecule's reactivity is governed by the interplay of its substituents. The electron-withdrawing nature of the pyridine nitrogen and the C-7 nitrile group enhances the electrophilicity of the C-3 position, making the C-Cl bond susceptible to cleavage and substitution.

G start 4-Aminobenzonitrile step1 Step 1: Diazotization & Sandmeyer Reaction start->step1 intermediate1 4-Iodobenzonitrile step1->intermediate1 step2 Step 2: Sonogashira Coupling (with protected propargylamine) intermediate1->step2 intermediate2 Coupled Alkyne Intermediate step2->intermediate2 step3 Step 3: Deprotection & Larock Indole Synthesis Variant intermediate2->step3 intermediate3 Isoquinoline-7-carbonitrile step3->intermediate3 step4 Step 4: N-Oxidation intermediate3->step4 intermediate4 Isoquinoline-7-carbonitrile N-oxide step4->intermediate4 step5 Step 5: Chlorination with POCl₃ intermediate4->step5 final 3-Chloroisoquinoline-7-carbonitrile step5->final

Caption: Proposed multi-step synthesis workflow.

Hypothetical Protocol: Synthesis of 3-Chloroisoquinoline-7-carbonitrile

Rationale: This pathway strategically installs the nitrile first, followed by the construction of the isoquinoline core and subsequent chlorination. Chlorination of the N-oxide intermediate directs the chlorine to the C-3 position.

Materials:

  • 4-Aminobenzonitrile

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Copper(I) Iodide (CuI)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • N-Boc-propargylamine

  • Trifluoroacetic acid (TFA)

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Phosphorus oxychloride (POCl₃)

  • Appropriate solvents (HCl(aq), Dichloromethane (DCM), Triethylamine (TEA), etc.)

Procedure:

  • Synthesis of 4-Iodobenzonitrile (Step 1): Dissolve 4-aminobenzonitrile in aqueous HCl and cool to 0°C. Add a solution of NaNO₂ dropwise. Stir for 30 minutes, then add a solution of KI. Allow the reaction to warm to room temperature and then heat gently to complete the decomposition of the diazonium salt. Extract the product, wash, dry, and purify.

  • Sonogashira Coupling (Step 2): To a solution of 4-iodobenzonitrile and N-Boc-propargylamine in a suitable solvent like THF/TEA, add CuI and a palladium catalyst. Stir under an inert atmosphere until completion (monitored by TLC/LCMS). Work up and purify the coupled product.

  • Isoquinoline Formation (Step 3): Treat the product from Step 2 with TFA in DCM to remove the Boc protecting group. After workup, the resulting amine can be cyclized under conditions analogous to the Larock indole synthesis, using a palladium catalyst to form the isoquinoline ring.

  • N-Oxidation (Step 4): Dissolve the isoquinoline-7-carbonitrile from Step 3 in DCM and cool to 0°C. Add m-CPBA portion-wise and allow the reaction to stir to completion. Wash with sodium bicarbonate solution, extract, and dry to obtain the N-oxide.

  • Chlorination (Step 5): Carefully add POCl₃ to the N-oxide from Step 4 at 0°C. Gently heat the mixture at reflux until the reaction is complete. Cool the mixture and pour it carefully onto crushed ice. Neutralize with a base, extract the product with an organic solvent, dry, and purify by column chromatography to yield the final product.

Section 3: Core Protocols for Library Synthesis

The true power of 3-chloroisoquinoline-7-carbonitrile lies in its utility as a scaffold for generating diverse libraries of molecules. The C-3 chlorine is the primary handle for diversification.

Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Rationale: This reaction is one of the most robust methods for forming carbon-carbon bonds, allowing for the introduction of a wide variety of aryl and heteroaryl moieties at the C-3 position. [5]The choice of a pre-catalyst like Pd₂(dba)₃ with a suitable phosphine ligand provides a highly active catalytic system for coupling with aryl chlorides. [5] Materials:

  • 3-Chloroisoquinoline-7-carbonitrile (1.0 eq)

  • Arylboronic acid or ester (1.2 - 1.5 eq)

  • Palladium catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: SPhos or XPhos (4-5 mol%)

  • Base: K₃PO₄ or K₂CO₃ (2.0 - 3.0 eq)

  • Solvent: 1,4-Dioxane or Toluene/Water mixture

Protocol:

  • To a dry Schlenk flask under an argon atmosphere, add 3-chloroisoquinoline-7-carbonitrile, the arylboronic acid, and the base.

  • Add the palladium catalyst and the ligand.

  • Evacuate and backfill the flask with argon (repeat 3 times).

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to 80-110°C and stir for 4-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite, washing with additional ethyl acetate.

  • Wash the combined organic filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.

Representative Boronic AcidsExpected Product Structure
Phenylboronic acid3-Phenylisoquinoline-7-carbonitrile
4-Methoxyphenylboronic acid3-(4-Methoxyphenyl)isoquinoline-7-carbonitrile
Pyridine-3-boronic acid3-(Pyridin-3-yl)isoquinoline-7-carbonitrile
Thiophene-2-boronic acid3-(Thiophen-2-yl)isoquinoline-7-carbonitrile
Buchwald-Hartwig Amination (C-N Bond Formation)

Rationale: This palladium-catalyzed reaction is a powerful tool for forming carbon-nitrogen bonds, a critical linkage in many pharmaceuticals. [2][6]It allows for the introduction of primary and secondary amines, anilines, and various nitrogen-containing heterocycles at the C-3 position. The use of sterically hindered biarylphosphine ligands is crucial for achieving high efficiency with aryl chloride substrates. [7][8] Materials:

  • 3-Chloroisoquinoline-7-carbonitrile (1.0 eq)

  • Amine (1.2 - 1.5 eq)

  • Palladium pre-catalyst: BrettPhos Pd G3 or XPhos Pd G3 (2-4 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.5 - 2.0 eq)

  • Solvent: Toluene or tert-Butanol

Protocol:

  • In a nitrogen-filled glovebox, add the palladium pre-catalyst and base to a dry reaction vial.

  • Add the solvent, followed by the amine, and then the 3-chloroisoquinoline-7-carbonitrile.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 90-110°C for 12-24 hours, monitoring by LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and quench carefully with water.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Representative AminesExpected Product Structure
Morpholine3-(Morpholino)isoquinoline-7-carbonitrile
Aniline3-(Phenylamino)isoquinoline-7-carbonitrile
Benzylamine3-(Benzylamino)isoquinoline-7-carbonitrile
Piperazine3-(Piperazin-1-yl)isoquinoline-7-carbonitrile

Section 4: Application in Kinase Inhibitor Discovery

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, especially cancer. [1][9]The isoquinoline scaffold is an effective "hinge-binder," capable of mimicking the adenine portion of ATP to occupy the enzyme's active site. The derivatives synthesized from 3-chloroisoquinoline-7-carbonitrile are ideal candidates for screening as kinase inhibitors.

G cluster_pathway Simplified Kinase Signaling Pathway (e.g., MAPK) cluster_inhibitor Point of Intervention GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor RAS RAS Receptor->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Isoquinoline-based Inhibitor Inhibitor->RAF Inhibition Inhibitor->MEK Inhibition

Caption: Kinase signaling pathway showing potential targets for inhibition.

Protocol: General In Vitro Kinase Inhibition Assay (Luminescence-Based)

Rationale: Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are robust, high-throughput methods for measuring kinase activity. They quantify the amount of ADP produced in a kinase reaction, which is directly proportional to enzyme activity. A decrease in signal in the presence of a test compound indicates inhibition.

Materials:

  • Kinase of interest (e.g., BRAF, EGFR)

  • Kinase-specific substrate and ATP

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • Synthesized isoquinoline derivatives (test compounds) dissolved in DMSO

  • Multi-well plates (e.g., 384-well, white)

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Plating: Serially dilute the test compounds in DMSO. Transfer a small volume (e.g., 1 µL) of each dilution to the wells of the assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Kinase Reaction: Prepare a kinase reaction buffer containing the kinase, its specific substrate, and any required cofactors. Add this mixture to the wells containing the test compounds.

  • Initiate Reaction: Prepare an ATP solution and add it to all wells to start the kinase reaction. Incubate the plate at the optimal temperature (e.g., 30°C) for the recommended time (e.g., 60 minutes).

  • ADP Detection (Step 1): Add the ADP-Glo™ Reagent to all wells. This reagent stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation (Step 2): Add the Kinase Detection Reagent to all wells. This reagent converts the ADP generated into ATP, which then drives a luciferase reaction, producing a light signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Normalize the data to the controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value for each compound.

References

  • Buchstaller, H. P., et al. (2011). Design and synthesis of isoquinolines and benzimidazoles as RAF kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Sakai, R., et al. (2020). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI. Available at: [Link]

  • Cheon, S. H., et al. (1998). Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. Archives of Pharmacal Research. Available at: [Link]

  • Palasz, A., et al. (2021). Substituted isoquinolines and quinazolines as potential antiinflammatory agents. Synthesis and biological evaluation of inhibitors of tumor necrosis factor alpha. PubMed. Available at: [Link]

  • Collins, I., et al. (2006). Structure-based design of isoquinoline-5-sulfonamide inhibitors of protein kinase B. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Guenfoud, F., et al. (2012). Synthesis of New Cyano-Quinoline Derivatives by the Baylis–Hillman Reaction. ResearchGate. Available at: [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Sakai, R., et al. (2020). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI. Available at: [Link]

  • Rani, N., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Movassaghi, M., et al. (2008). A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. PMC. Available at: [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]

  • Reisner, D. B., & Horning, E. C. (1951). Chloroacetonitrile. Organic Syntheses. Available at: [Link]

  • IT Medical Team. (2023). Pharmacological screening: The drug discovery. Pharma Focus Asia. Available at: [Link]

  • Baxendale Group. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University. Available at: [Link]

  • Tudor, A. (2011). Design and synthesis of kinase inhibitors using novel heterocyclic systems. Vertex Pharmaceuticals. Available at: [Link]

  • NROChemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

Sources

Application

Application Notes and Protocols: Microwave-Assisted Synthesis Involving 3-Chloroisoquinoline-7-carbonitrile

Introduction: The Isoquinoline Scaffold and the Dawn of Microwave Chemistry The isoquinoline core is a privileged heterocyclic motif, prominently featured in a vast array of natural products and pharmacologically active...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isoquinoline Scaffold and the Dawn of Microwave Chemistry

The isoquinoline core is a privileged heterocyclic motif, prominently featured in a vast array of natural products and pharmacologically active compounds. Its derivatives are integral to numerous therapeutic agents, including kinase inhibitors for oncology, showcasing its significance in modern drug discovery.[1][2][3] 3-Chloroisoquinoline-7-carbonitrile, in particular, represents a versatile building block, poised for diverse functionalization to generate libraries of novel chemical entities. The chloro-substituent at the 3-position and the carbonitrile at the 7-position offer orthogonal handles for chemical modification, enabling the exploration of a broad chemical space.

Traditionally, the synthesis of complex isoquinoline derivatives has been hampered by long reaction times, harsh conditions, and often modest yields. The advent of microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, addressing many of these challenges.[4][5] Microwave irradiation provides rapid, uniform, and efficient heating, leading to dramatic accelerations in reaction rates, improved yields, and enhanced product purity.[6][7] This technology aligns with the principles of green chemistry by minimizing energy consumption and solvent usage.[8]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the application of microwave-assisted synthesis for the derivatization of 3-Chloroisoquinoline-7-carbonitrile. We will delve into key synthetic transformations, providing detailed protocols and insights into experimental design.

I. Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Structural Diversity

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For a substrate like 3-Chloroisoquinoline-7-carbonitrile, the chlorine atom at the 3-position serves as an excellent handle for such transformations. Microwave irradiation has been shown to significantly enhance the efficiency of these reactions.[9][10]

A. Suzuki-Miyaura Cross-Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl and vinyl-aryl structures.[9] In the context of drug discovery, this reaction is invaluable for introducing diverse aryl and heteroaryl moieties to a core scaffold, allowing for systematic exploration of structure-activity relationships (SAR).

Causality Behind Experimental Choices: The choice of palladium catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling. Phosphine ligands, such as those from the Buchwald or Hartwig groups, are often employed to stabilize the palladium catalyst and facilitate the catalytic cycle. The base is required to activate the boronic acid, and the solvent must be capable of dissolving the reactants and withstanding the high temperatures achieved under microwave irradiation.

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of 3-Chloroisoquinoline-7-carbonitrile with an arylboronic acid.

Step-by-Step Methodology:

  • To a 10 mL microwave vial, add 3-Chloroisoquinoline-7-carbonitrile (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.) or a pre-catalyst system like [Pd(dppf)Cl₂] (0.05 equiv.), and a base such as K₂CO₃ (2.0 equiv.) or Cs₂CO₃ (2.0 equiv.).

  • Add a suitable solvent, for example, a mixture of 1,4-dioxane and water (4:1, v/v) or DMF. The solvent volume should be sufficient to ensure proper mixing and efficient microwave absorption.

  • Seal the vial with a septum cap.

  • Place the vial in the cavity of a microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes). The reaction progress can be monitored by TLC or LC-MS.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-arylisoquinoline-7-carbonitrile.

Data Presentation: Typical Suzuki-Miyaura Reaction Parameters

ParameterTypical ConditionsRationale
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ with a ligandEfficiently catalyzes the cross-coupling reaction.
Ligand (if needed) SPhos, XPhos, P(t-Bu)₃Stabilizes the palladium center and promotes oxidative addition and reductive elimination.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for transmetalation.
Solvent Dioxane/H₂O, DMF, TolueneHigh boiling point and good microwave absorption properties.
Temperature 120-150 °CAccelerates the reaction rate.
Time 10-30 minutesSignificantly reduced compared to conventional heating.

Visualization: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Microwave Synthesis cluster_workup Work-up & Purification Reagents 3-Chloroisoquinoline-7-carbonitrile Arylboronic Acid Base (e.g., K2CO3) Vial Microwave Vial Reagents->Vial Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Catalyst->Vial Solvent Solvent (e.g., Dioxane/H2O) Solvent->Vial Microwave Microwave Reactor (120-150 °C, 10-30 min) Vial->Microwave Irradiation Cooling Cool to RT Microwave->Cooling Extraction Extraction (EtOAc, H2O) Cooling->Extraction Drying Drying (Na2SO4) Extraction->Drying Purification Column Chromatography Drying->Purification Product 3-Arylisoquinoline- 7-carbonitrile Purification->Product

Caption: Workflow for Microwave-Assisted Suzuki-Miyaura Coupling.

B. Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[1][11] This reaction is of paramount importance in medicinal chemistry for the introduction of primary and secondary amines, which are common functionalities in bioactive molecules.

Causality Behind Experimental Choices: Similar to the Suzuki-Miyaura coupling, the success of the Buchwald-Hartwig amination relies on the careful selection of the catalyst system. Sterically hindered phosphine ligands are often required to promote the reductive elimination step, which is typically the rate-limiting step in the catalytic cycle. A strong, non-nucleophilic base is necessary to deprotonate the amine.

Experimental Protocol: Microwave-Assisted Buchwald-Hartwig Amination

This protocol provides a general procedure for the amination of 3-Chloroisoquinoline-7-carbonitrile.

Step-by-Step Methodology:

  • In a glovebox or under an inert atmosphere, add 3-Chloroisoquinoline-7-carbonitrile (1.0 equiv.), the desired primary or secondary amine (1.2-1.5 equiv.), a palladium pre-catalyst such as Pd₂(dba)₃ (0.02-0.05 equiv.), a suitable phosphine ligand (e.g., XPhos, RuPhos, 0.04-0.10 equiv.), and a strong base like NaOt-Bu or LHMDS (1.4-2.0 equiv.) to a microwave vial.

  • Add an anhydrous, deoxygenated solvent such as toluene or 1,4-dioxane.

  • Seal the vial and remove it from the glovebox.

  • Place the vial in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-140 °C) for a specified duration (e.g., 15-60 minutes). Monitor the reaction by TLC or LC-MS.

  • After cooling, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by flash column chromatography to obtain the desired 3-aminoisoquinoline-7-carbonitrile derivative.

Data Presentation: Typical Buchwald-Hartwig Amination Parameters

ParameterTypical ConditionsRationale
Palladium Pre-catalyst Pd₂(dba)₃, Pd(OAc)₂Source of Pd(0) in the catalytic cycle.
Ligand XPhos, RuPhos, BrettPhosBulky, electron-rich ligands that facilitate reductive elimination.
Base NaOt-Bu, LHMDS, K₃PO₄Strong, non-nucleophilic base to deprotonate the amine.
Solvent Toluene, 1,4-DioxaneAnhydrous and deoxygenated to prevent catalyst deactivation.
Temperature 100-140 °COvercomes the activation energy for the reaction.
Time 15-60 minutesRapid reaction times under microwave irradiation.

Visualization: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Cl Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-Cl Oxidative\nAddition->Ar-Pd(II)(L2)-X Ligand\nExchange Ligand Exchange Ar-Pd(II)(L2)-X->Ligand\nExchange HNR'R'' -HX Ar-Pd(II)(L2)-NR'R'' Ar-Pd(II)(L2)-NR'R'' Ligand\nExchange->Ar-Pd(II)(L2)-NR'R'' Reductive\nElimination Reductive Elimination Ar-Pd(II)(L2)-NR'R''->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Product Ar-NR'R'' Reductive\nElimination->Product

Caption: Simplified Catalytic Cycle for Buchwald-Hartwig Amination.

II. Microwave-Assisted Nucleophilic Aromatic Substitution (SₙAr)

Nucleophilic aromatic substitution (SₙAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings.[12][13] The presence of the electron-withdrawing nitrile group and the nitrogen atom in the isoquinoline ring system activates the 3-position towards nucleophilic attack, making 3-Chloroisoquinoline-7-carbonitrile a suitable substrate for SₙAr reactions.

Causality Behind Experimental Choices: Microwave heating can dramatically accelerate SₙAr reactions by providing the necessary activation energy in a short period.[7][14] The choice of solvent is important; polar aprotic solvents like DMF or DMSO are often used to dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex). A base is typically required to deprotonate the nucleophile.

Experimental Protocol: Microwave-Assisted SₙAr with Alcohols and Thiols

This protocol outlines a general procedure for the reaction of 3-Chloroisoquinoline-7-carbonitrile with O- and S-nucleophiles.

Step-by-Step Methodology:

  • To a microwave vial, add 3-Chloroisoquinoline-7-carbonitrile (1.0 equiv.), the desired alcohol or thiol (1.5-2.0 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

  • Add a polar aprotic solvent like DMF or DMSO.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a temperature ranging from 100 to 180 °C for 15 to 60 minutes.

  • After cooling, pour the reaction mixture into ice-water.

  • If a precipitate forms, collect it by filtration. If not, extract the aqueous layer with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by crystallization or column chromatography.

Data Presentation: Typical SₙAr Reaction Parameters

ParameterTypical ConditionsRationale
Nucleophile Alcohols, Phenols, Thiols, ThiophenolsA wide range of O- and S-nucleophiles can be used.
Base K₂CO₃, Cs₂CO₃, NaHDeprotonates the nucleophile to increase its reactivity.
Solvent DMF, DMSO, NMPPolar aprotic solvents that can withstand high temperatures.
Temperature 100-180 °CProvides the activation energy for the substitution.
Time 15-60 minutesMicrowave heating significantly reduces reaction times.

Visualization: SₙAr Reaction Workflow

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Microwave Synthesis cluster_workup Product Isolation Substrate 3-Chloroisoquinoline- 7-carbonitrile Vial Microwave Vial Substrate->Vial Nucleophile Nucleophile (ROH, RSH) Nucleophile->Vial Base Base (e.g., K2CO3) Base->Vial Solvent Solvent (e.g., DMF) Solvent->Vial Microwave Microwave Reactor (100-180 °C, 15-60 min) Vial->Microwave Irradiation Quenching Quenching (Ice-water) Microwave->Quenching Isolation Filtration or Extraction Quenching->Isolation Purification Crystallization or Chromatography Isolation->Purification Product 3-Substituted- isoquinoline- 7-carbonitrile Purification->Product

Caption: General Workflow for Microwave-Assisted SₙAr Reactions.

Conclusion and Future Outlook

Microwave-assisted synthesis offers a rapid, efficient, and often higher-yielding alternative to conventional heating methods for the functionalization of 3-Chloroisoquinoline-7-carbonitrile. The protocols outlined in these application notes for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution provide a solid foundation for the synthesis of diverse libraries of isoquinoline derivatives. These compounds hold significant potential for the discovery of novel therapeutic agents, particularly in the realm of kinase inhibitors. Researchers are encouraged to use these protocols as a starting point and to optimize the reaction conditions for their specific substrates and desired products. The continued adoption of microwave technology in drug discovery and development will undoubtedly accelerate the identification of new and improved medicines.

References

  • Belferdi, F., et al. (2022). Microwave and Conventional Synthesis of Novel Quinoline Derivatives: Claisen Type Rearrangement. Revue Roumaine de Chimie, 67(4-5), 351-358. [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved February 13, 2026, from [Link]

  • Ghahremanzadeh, R., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 580. [Link]

  • Ju, Y., Kumar, D., & Varma, R. S. (2006). Revisiting Nucleophilic Substitution Reactions: Microwave-Assisted Synthesis of Azides, Thiocyanates, and Sulfones in an Aqueous Medium. The Journal of Organic Chemistry, 71(17), 6697–6700. [Link]

  • Kappe, C. O. (2008). Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloiso-merization Approach to Indolizinones, Synthesis of Pyrroles. Synfacts, 2008(12), 1241-1241. [Link]

  • Koneru, S., et al. (2019). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry, 7, 73. [Link]

  • Liu, B., You, Q. D., & Li, Z. Y. (2009). [Synthesis and biological evaluation of 3-quinolinecarbonitrile-7-amide derivatives]. Yao Xue Xue Bao, 44(8), 879-884. [Link]

  • Noolvi, M. N., et al. (2012). Synthesis of new 3-quinolinecarbonitrile derivatives as Tpl2 kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(4), 558-570. [Link]

  • Patel, K., & Patel, N. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(48), 33893-33923. [Link]

  • Pirgal, D., Jha, R., & Hipparagi, S. M. (2022). Microwave assisted synthesis of 3-substituted aryl aminochloro flouroquinoline derivatives for antimicrobial activities. Journal of Medical Pharmaceutical and Allied Sciences, 11(6), 5461-5468. [Link]

  • Polshettiwar, V., & Varma, R. S. (2008). Greener and sustainable approaches to the synthesis of pharmaceutically active heterocycles. Current Opinion in Drug Discovery & Development, 11(6), 803-815.
  • Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines. (2009). Molecules, 14(1), 154-166. [Link]

  • Sharma, U., et al. (2023). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances, 13(36), 25339-25362. [Link]

  • Suzuki-Miyaura Coupling. (2020, August 20). YouTube. Retrieved from [Link]

  • The nucleophilic aromatic substitution (SNAr) between heteroaryl halides (Cl, Br) and thiols proceeds smoothly in DMAc under the action of K2CO3 at rt-100 °C. (2024). The Journal of Organic Chemistry. [Link]

  • Varma, R. S. (2006). Microwave-assisted solvent-free synthesis of nitrogen-containing heterocycles. Pure and Applied Chemistry, 78(1), 195-201.
  • Voloshkin, V. A., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169. [Link]

  • We herein report a microwave-assisted Buchwald–Hartwig double amination reaction to synthesize potential thermally activated delayed fluorescence compounds, forming C(sp2)-N bonds between donor and acceptor units. (2024). ACS Omega. [Link]

  • Wessjohann, L. A., et al. (2005). Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues. Molecules, 10(10), 1304-1312. [Link]

  • A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives. (1998). Journal of Medicinal Chemistry, 41(16), 2984-2991. [Link]

  • Simplifying Nucleophilic Aromatic Substitutions: Microwave-Assisted Solvent Free Synthesis of 5-Alkylamino-2-nitroanilines. (2018). Letters in Organic Chemistry, 15(10), 834-840. [Link]

  • Concerted Nucleophilic Aromatic Substitutions. (2018). Journal of the American Chemical Society, 140(40), 12792-12796. [Link]

Sources

Method

Application Note: Protocols for Cyanation of 3-Chloroisoquinoline Precursors

Strategic Overview & Reactivity Profile The conversion of 3-chloroisoquinoline to 3-cyanoisoquinoline represents a specific challenge in heteroaromatic functionalization. Unlike the 1-position, which is highly activated...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Reactivity Profile

The conversion of 3-chloroisoquinoline to 3-cyanoisoquinoline represents a specific challenge in heteroaromatic functionalization. Unlike the 1-position, which is highly activated towards Nucleophilic Aromatic Substitution (


) due to the adjacent nitrogen's electron-withdrawing inductive and mesomeric effects, the 3-position is significantly less electrophilic.
Reactivity Matrix: 1-Cl vs. 3-Cl Isoquinoline
  • 1-Chloroisoquinoline: Highly reactive. Can often undergo cyanation via standard

    
     (e.g., heating with nucleophilic cyanide sources) without transition metal catalysis.
    
  • 3-Chloroisoquinoline: Pseudo-meta to the nitrogen. The electron density is not sufficiently depleted to facilitate direct nucleophilic attack under mild conditions. Transition metal catalysis (Palladium or Nickel) is strictly required to lower the activation energy for oxidative addition.

Mechanistic Pathway (Palladium Catalysis)

The reaction proceeds via a standard catalytic cycle:

  • Oxidative Addition:

    
     inserts into the 
    
    
    
    bond. This is the rate-determining step (RDS) for electron-neutral or deactivated substrates.
  • Transmetallation: The cyanide source (e.g.,

    
    ) transfers the 
    
    
    
    ligand to the Palladium center.
  • Reductive Elimination: The

    
     bond is formed, regenerating the 
    
    
    
    catalyst.

G Start 3-Chloroisoquinoline OxAdd Oxidative Addition (Ar-Pd(II)-Cl) Start->OxAdd + Pd(0) Pd0 Pd(0)L2 (Active Catalyst) Pd0->OxAdd Cycle Start TransMet Transmetallation (Zn(CN)2 -> ZnCl(CN)) OxAdd->TransMet + CN- RedElim Reductive Elimination (Product Release) TransMet->RedElim Ar-Pd(II)-CN RedElim->Pd0 Regeneration Product 3-Cyanoisoquinoline RedElim->Product

Figure 1: Catalytic cycle for the Pd-catalyzed cyanation of 3-chloroisoquinoline.

Protocol Selection Guide

Select the protocol that best fits your laboratory's constraints and scale.

FeatureProtocol A: The Gold Standard Protocol B: Green & Scalable Protocol C: Cost-Effective
Catalyst

/ dppf

/ Xantphos

/

Cyanide Source



Toxicity Risk High (Solid Cyanide)Low (Non-toxic solid)High (Solid Cyanide)
Reaction Temp 100-120°C100-120°C60-80°C
Key Benefit Highest reliability & yieldSafer handling, no free

Cheaper metal, lower temp

Detailed Experimental Protocols

Protocol A: Palladium-Catalyzed Cyanation with

Best for: Discovery chemistry, milligram to gram scale, high-value intermediates.

Rationale: Zinc cyanide is less hygroscopic than NaCN/KCN and releases cyanide ions slowly, preventing catalyst poisoning (a common issue where excess


 binds to Pd, shutting down the cycle). The bidentate ligand dppf  (1,1'-Bis(diphenylphosphino)ferrocene) has a large bite angle, favoring the reductive elimination step.

Reagents:

  • 3-Chloroisoquinoline (1.0 equiv)

  • 
     (0.6 equiv)
    
  • 
     (2-5 mol%)
    
  • dppf (4-10 mol%)

  • 
     dust (10-20 mol%) - Optional, keeps Pd reduced
    
  • Solvent: DMF or DMA (Anhydrous, degassed)

Step-by-Step:

  • Setup: In a glovebox or under a steady stream of Nitrogen/Argon, charge a reaction vial with 3-chloroisoquinoline (1.0 mmol, 163 mg),

    
     (0.6 mmol, 70 mg), 
    
    
    
    (0.02 mmol, 18 mg), dppf (0.04 mmol, 22 mg), and Zn dust (13 mg).
  • Solvent Addition: Add anhydrous DMA (3-5 mL). Seal the vial with a crimp cap containing a PTFE septum.

  • Degassing: Sparge the mixture with Argon for 5-10 minutes. Oxygen is detrimental to the Pd catalyst.

  • Reaction: Heat the block to 120°C for 4–16 hours. Monitor by LCMS.

    • Checkpoint: The reaction mixture should turn from dark purple/red to a brownish-orange suspension.

  • Workup (Safety Critical):

    • Cool to room temperature.[1][2]

    • Quench: Dilute with EtOAc and add 10% aqueous

      
       or dilute 
      
      
      
      to neutralize any remaining free cyanide.
    • Filter through a pad of Celite to remove zinc salts and palladium black.

    • Wash the organic layer with water (3x) and brine (1x) to remove DMA.

    • Dry over

      
      , concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).
      
Protocol B: "Green" Cyanation using

Best for: Larger scale, safety-conscious labs, avoiding toxic cyanide weighing.

Rationale: Potassium ferrocyanide is non-toxic and stable. It releases cyanide ions only at elevated temperatures in the presence of a base, effectively providing a "slow release" mechanism that protects the catalyst.

Reagents:

  • 3-Chloroisoquinoline (1.0 equiv)

  • 
     (0.25 - 0.5 equiv)
    
  • 
     (2 mol%)
    
  • Xantphos or dppf (4 mol%)

  • 
     (1.0 equiv)
    
  • Solvent: DMA or NMP

Step-by-Step:

  • Setup: Charge a flask with 3-chloroisoquinoline (1.0 mmol), finely ground

    
     (0.5 mmol, 211 mg), 
    
    
    
    (1.0 mmol, 106 mg),
    
    
    (4.5 mg), and Ligand (e.g., Xantphos, 12 mg).
  • Solvent: Add DMA (5 mL).

  • Reaction: Heat to 120-140°C under Argon.

    • Note: Higher temperatures are often required to dissociate the CN ligand from the Iron complex compared to

      
      .
      
  • Workup: Similar to Protocol A. The solid waste contains iron salts and is generally non-toxic compared to zinc cyanide residues, but should still be treated as hazardous chemical waste.

Protocol C: Nickel-Catalyzed Cost-Effective Method

Best for: Cost reduction on multi-gram scales.

Rationale: Nickel is significantly cheaper than Palladium and has a high affinity for oxidative addition into aryl chlorides. The addition of DMAP (4-Dimethylaminopyridine) has been shown to accelerate the transmetallation step in Ni-catalyzed cyanations.

Reagents:

  • 3-Chloroisoquinoline (1.0 equiv)

  • 
     (0.6 equiv)
    
  • 
     or 
    
    
    
    (5-10 mol%)
  • 
     dust (20 mol%)
    
  • DMAP (20 mol%)

  • Solvent: Acetonitrile (

    
    ) or THF
    

Step-by-Step:

  • Setup: Combine 3-chloroisoquinoline,

    
    , Nickel catalyst, Zn dust, and DMAP in a reaction vessel under inert atmosphere.
    
  • Solvent: Add Acetonitrile (degassed).

  • Reaction: Heat to 60-80°C . Nickel catalysts are often more thermally sensitive than Pd; avoid exceeding 80°C unless necessary.

  • Workup: Standard aqueous workup. Note that Nickel residues can be allergenic; ensure thorough cleaning of glassware.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<20%) Catalyst PoisoningSwitch to Protocol A (

) or B (

) to reduce free

. Ensure rigorous degassing.
Homocoupling (Ar-Ar) Reductive Elimination FailureIncrease Ligand:Metal ratio (e.g., 2:1 for monodentate). Use bulky ligands like Xantphos.
Hydrolysis (Ar-CONH2) Water in SolventUse anhydrous DMA/DMF. Ensure base (

) is dry.
Black Precipitate Pd Aggregation (Pd Black)Catalyst decomposition. Add 10-20 mol% Zn dust to stabilize the active catalytic species.

Safety: Cyanide Handling

DANGER: Cyanide salts and their reaction byproducts can generate Hydrogen Cyanide (HCN) gas upon contact with acid or moisture.

  • Engineering Controls: All weighing and reactions MUST be performed in a functioning fume hood.

  • Personal Protective Equipment (PPE): Double nitrile gloves, lab coat, and safety glasses.

  • Antidote: Ensure a Cyanide Antidote Kit (e.g., Hydroxocobalamin) is available and not expired.

  • Waste: Quench all aqueous waste with bleach (Sodium Hypochlorite) at pH > 10 to oxidize cyanide to cyanate (

    
    ) before disposal. Never  add acid to the waste stream.
    

References

  • Palladium-Catalyzed Cyanation of Aryl Chlorides

    • Title: A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.[2]

    • Source:Angew. Chem. Int. Ed., 2013, 52, 10035–10039.
    • URL:[Link]

  • Green Cyanation with K4[Fe(CN)

    • Title: Potassium Hexacyanoferrate(II)
    • Source:Chem. Commun., 2004, 1388–1389.
    • URL:[Link]

  • Nickel-Catalyzed Protocols

    • Title: General and Mild Nickel-Catalyzed Cyanation of Hetero(aryl) Chlorides with Zn(CN)2.
    • Source:Org.[1][3][4] Lett., 2017, 19, 2118–2121.

    • URL:[Link]

  • Isoquinoline Functionalization Precedents

    • Title: Structure-Guided Evolution of Potent and Selective CHK1 Inhibitors through Scaffold Morphing.[5] (Describes cyanation of 3-chloroisoquinoline derivatives).

    • Source:J. Med. Chem., 2011, 54, 8621–8638.
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Palladium Catalyst Poisoning by Isoquinoline Nitriles

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges specifically related to palladium catalyst poisoning encountered when working with isoquinoline nitrile scaffolds in cross-coupling reactions. Our goal is to equip you with the expertise to diagnose, mitigate, and prevent catalyst deactivation, ensuring the success and reproducibility of your synthetic endeavors.

Part 1: Understanding the Challenge: The Dual-Poisoning Nature of Isoquinoline Nitriles

Isoquinoline nitriles represent a unique challenge in palladium-catalyzed cross-coupling reactions. These molecules possess two potential sites for catalyst inhibition: the lone pair of electrons on the isoquinoline nitrogen and the cyano group. Both functionalities can coordinate to the palladium center, leading to the formation of inactive or less active catalytic species.[1][2] This dual-poisoning potential necessitates a nuanced approach to troubleshooting.

Mechanism of Poisoning:

The deactivation process often involves the strong adsorption of the isoquinoline nitrile molecule onto the active sites of the palladium catalyst.[1] This can occur through:

  • Coordination of the Isoquinoline Nitrogen: The nitrogen atom in the isoquinoline ring can act as a Lewis base, coordinating to the electron-deficient palladium center. This can lead to the formation of stable, off-cycle palladium complexes.[3]

  • Interaction with the Nitrile Group: The cyano group can also bind to the palladium catalyst, potentially leading to the formation of inactive palladium-cyanide complexes.[4][5][6] Excess cyanide ions are known to disrupt every key step of the catalytic cycle.[4][5][6]

This coordination can block the active sites required for the catalytic cycle, which typically involves oxidative addition, transmetalation, and reductive elimination, thereby inhibiting the desired bond formation.[7]

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address common issues encountered during experiments.

Q1: My Suzuki-Miyaura (or Heck) reaction with a 6-bromoisoquinoline-1-carbonitrile substrate is showing low to no product yield. What are the likely causes related to the starting material?

A1: When experiencing low or no conversion with an isoquinoline nitrile substrate, the primary suspect is often catalyst poisoning.[8][9] The isoquinoline nitrogen and the nitrile group can act in concert to deactivate your palladium catalyst.

Initial Diagnostic Steps:

  • Visual Inspection: Check your reaction mixture for the formation of a black precipitate, commonly known as palladium black.[9] This is a strong indicator of catalyst aggregation and deactivation.

  • Control Experiment: If possible, run a parallel reaction with a similar aryl bromide that lacks the isoquinoline nitrile functionality. If this reaction proceeds as expected, it strongly suggests that your isoquinoline nitrile substrate is the source of the poisoning.

Troubleshooting Workflow:

Sources

Reference Data & Comparative Studies

Validation

A Guide to the 1H NMR Interpretation of 3-Chloroisoquinoline-7-carbonitrile for Drug Development Professionals

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available to researchers, Nuclear Magn...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available to researchers, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands out as an indispensable tool for providing detailed information about the molecular structure of organic compounds. This guide offers an in-depth analysis and interpretation of the ¹H NMR spectrum of 3-chloroisoquinoline-7-carbonitrile, a heterocyclic scaffold of interest in medicinal chemistry.

This document moves beyond a simple recitation of spectral data. It is designed to provide a practical, field-proven perspective on how to approach the spectral interpretation of substituted isoquinolines. We will delve into the rationale behind chemical shift predictions, the influence of substituents on the electronic environment of the molecule, and provide a robust experimental protocol for acquiring high-quality data. This guide is intended for researchers, scientists, and drug development professionals who rely on accurate structural characterization to drive their projects forward.

The Isoquinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The isoquinoline core is a recurring motif in a multitude of natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities. The strategic placement of substituents on this bicyclic heteroaromatic system allows for the fine-tuning of a compound's physicochemical properties and its interaction with biological targets. Consequently, the ability to precisely determine the substitution pattern is a critical step in the synthesis and characterization of new isoquinoline-based drug candidates.

Predicting the ¹H NMR Spectrum of 3-Chloroisoquinoline-7-carbonitrile: A Step-by-Step Analysis

In the absence of a readily available experimental spectrum for 3-chloroisoquinoline-7-carbonitrile, a reliable prediction can be constructed by starting with the known spectrum of the parent isoquinoline molecule and applying the principles of substituent chemical shift (SCS) effects. The chloro and cyano groups, both being electron-withdrawing, will exert distinct influences on the chemical shifts of the remaining protons.

The structure and proton numbering of 3-chloroisoquinoline-7-carbonitrile are shown below:

Caption: Molecular structure and proton numbering of 3-chloroisoquinoline-7-carbonitrile.

Baseline: ¹H NMR of Isoquinoline

To begin our prediction, let's consider the experimental ¹H NMR data for isoquinoline in CDCl₃.

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-19.22s
H-38.53d5.8
H-47.63d5.8
H-57.78d8.2
H-67.58t7.5
H-77.68t7.5
H-87.95d8.2
Substituent Effects of Chloro and Cyano Groups

Both the chlorine atom at C-3 and the nitrile group at C-7 are electron-withdrawing. The chloro group exerts a moderate deshielding effect on nearby protons, while the cyano group has a stronger deshielding effect. We can use additive substituent effect models to estimate the chemical shifts in our target molecule.[1]

  • Effect of 3-Chloro Substituent: The chlorine at the 3-position will primarily influence the protons on the pyridine ring, namely H-1 and H-4. We can expect a downfield shift for H-4 and a smaller effect on H-1.

  • Effect of 7-Carbonitrile Substituent: The cyano group at the 7-position will significantly deshield the ortho protons (H-6 and H-8) and to a lesser extent, the meta proton (H-5).

Predicted ¹H NMR Data for 3-Chloroisoquinoline-7-carbonitrile

Based on the analysis of substituent effects, the predicted ¹H NMR spectrum of 3-chloroisoquinoline-7-carbonitrile in CDCl₃ is summarized in the table below.

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale for Prediction
H-1~9.3sThe singlet nature is retained. A slight downfield shift is expected due to the remote electron-withdrawing cyano group.
H-4~7.8sThe proton at C-4 is now a singlet due to the absence of a proton at C-3. A downfield shift is predicted due to the deshielding effect of the adjacent chloro group.
H-5~7.9dJ ≈ 8.5 HzA moderate downfield shift is anticipated due to the meta relationship with the cyano group. It will be a doublet due to coupling with H-6.
H-6~7.8ddJ ≈ 8.5, 1.5 HzA significant downfield shift is expected due to the ortho relationship with the cyano group. It will appear as a doublet of doublets due to ortho coupling with H-5 and meta coupling with H-8.
H-8~8.2dJ ≈ 1.5 HzThe most downfield proton on the benzene ring due to the strong deshielding effect of the ortho cyano group. It will appear as a doublet due to meta coupling with H-6.

Comparison with Structurally Related Compounds

To build confidence in our predicted spectrum, it is instructive to compare it with the known ¹H NMR data of simpler, related molecules.

CompoundH-1 (ppm)H-4 (ppm)H-5 (ppm)H-6 (ppm)H-8 (ppm)
Isoquinoline9.22 (s)7.63 (d)7.78 (d)7.58 (t)7.95 (d)
3-Chloroisoquinoline~9.1 (s)~7.7 (s)~7.8 (d)~7.6 (t)~8.0 (d)
Isoquinoline-7-carbonitrile~9.4 (s)~7.8 (d)~8.0 (d)~7.9 (dd)~8.3 (d)
Predicted: 3-Chloroisoquinoline-7-carbonitrile ~9.3 (s) ~7.8 (s) ~7.9 (d) ~7.8 (dd) ~8.2 (d)

This comparative analysis demonstrates the additive nature of substituent effects and provides a logical framework for the predicted chemical shifts. The presence of the chloro group at C-3 primarily impacts H-4, turning its signal into a singlet. The cyano group at C-7 exerts a pronounced deshielding effect on H-6 and H-8.

Experimental Protocol for ¹H NMR Data Acquisition

To ensure the acquisition of a high-quality, reproducible ¹H NMR spectrum, adherence to a standardized protocol is crucial. The following section provides a detailed, step-by-step methodology for the preparation and analysis of a sample of 3-chloroisoquinoline-7-carbonitrile.[2][3]

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of 3-chloroisoquinoline-7-carbonitrile into a clean, dry vial.

  • Solvent Selection and Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a good first choice for many organic molecules due to its excellent dissolving power and the convenient location of its residual peak (δ ~7.26 ppm). Ensure the solvent is from a fresh, sealed ampoule to minimize water content.

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample. Visually inspect the solution against a bright light to confirm the absence of any particulate matter.

  • Filtering and Transfer: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This step is critical to remove any dust or insoluble impurities that can degrade the spectral quality.[3]

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

G cluster_prep Sample Preparation cluster_acq Data Acquisition weigh Weigh 5-10 mg of sample add_solvent Add 0.6-0.7 mL of CDCl3 weigh->add_solvent dissolve Ensure complete dissolution add_solvent->dissolve filter Filter into NMR tube dissolve->filter cap Cap the NMR tube filter->cap insert Insert sample into magnet cap->insert lock Lock on deuterium signal insert->lock shim Shim the magnetic field lock->shim acquire Acquire 1H spectrum shim->acquire process Process the FID acquire->process

Caption: Workflow for ¹H NMR sample preparation and data acquisition.

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

ParameterRecommended ValueRationale
Spectrometer Frequency400 MHzStandard for routine structural elucidation.
Number of Scans16-64To achieve an adequate signal-to-noise ratio.
Relaxation Delay (d1)1-2 secondsAllows for sufficient relaxation of the protons between pulses.
Acquisition Time (aq)3-4 secondsEnsures good digital resolution.
Spectral Width12-16 ppmTo encompass all expected proton signals.
Temperature298 K (25 °C)Standard operating temperature.

Data Processing and Interpretation

  • Fourier Transform: The raw data (Free Induction Decay, FID) is converted into the frequency domain spectrum via a Fourier transform.

  • Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode.

  • Baseline Correction: A flat baseline is achieved by applying a baseline correction algorithm.

  • Referencing: The spectrum is referenced to the residual solvent peak of CDCl₃ at δ 7.26 ppm.

  • Integration: The relative area under each peak is integrated to determine the proton ratios.

  • Peak Picking and Analysis: The chemical shift, multiplicity, and coupling constants for each signal are determined and compared with the predicted values.

Conclusion

The structural elucidation of novel compounds like 3-chloroisoquinoline-7-carbonitrile is a cornerstone of a successful drug development program. This guide has provided a comprehensive framework for the prediction and interpretation of its ¹H NMR spectrum, grounded in the fundamental principles of substituent effects and comparative analysis with related structures. By following the detailed experimental protocol, researchers can acquire high-quality, reliable data, ensuring the structural integrity of their synthesized molecules and enabling confident decision-making in their research endeavors. The principles and methodologies outlined herein are broadly applicable to the characterization of other substituted heterocyclic systems, making this guide a valuable resource for any scientist working in the field of medicinal chemistry.

References

  • Reich, H. J. Substituent Effects on the ¹H and ¹³C NMR Chemical Shifts of Aromatic Protons. University of Wisconsin. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Link]

  • University of Reading. NMR Sample Preparation. [Link]

  • PubChem. Isoquinoline. National Center for Biotechnology Information. [Link]

  • PubChem. 3-Chloroisoquinoline. National Center for Biotechnology Information. [Link]

  • YouTube. How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Chemistry with Caroline. [Link]

  • Iowa State University. NMR Coupling Constants. Chemical Instrumentation Facility. [Link]

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem.1997 , 62 (21), 7512–7515. [Link]

  • Fulmer, G. R.; Miller, A. J. M.; Sherden, N. H.; Gottlieb, H. E.; Nudelman, A.; Stoltz, B. M.; Bercaw, J. E.; Goldberg, K. I. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics2010 , 29 (9), 2176–2179. [Link]

Sources

Comparative

Comparative Guide: HPLC Purity Analysis of 3-Chloroisoquinoline-7-carbonitrile

This guide provides a comparative technical analysis of HPLC methodologies for the purity assessment of 3-Chloroisoquinoline-7-carbonitrile , a critical intermediate in the synthesis of HIF-PH inhibitors (e.g., Vadadusta...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of HPLC methodologies for the purity assessment of 3-Chloroisoquinoline-7-carbonitrile , a critical intermediate in the synthesis of HIF-PH inhibitors (e.g., Vadadustat).

Executive Summary & Comparison Strategy

The purity analysis of 3-Chloroisoquinoline-7-carbonitrile (3-Cl-7-CN) presents a specific chromatographic challenge: differentiating the target regioisomer from its structurally similar byproducts, specifically the 6-carbonitrile isomer (Regioisomer) and the 7-carboxylic acid (Hydrolysis degradant).

Standard C18 alkyl-chain chemistries often struggle to resolve positional isomers of chlorinated heteroaromatics due to identical hydrophobicities (logP). This guide compares two methodologies:

  • Method A (The Standard): Traditional C18 Reverse Phase.

  • Method B (The Optimized Solution): Biphenyl Stationary Phase with Methanol Modifier.

Performance Matrix
FeatureMethod A: Generic C18Method B: Biphenyl (Optimized)
Separation Mechanism Hydrophobic Interaction (Dispersive)

-

Interaction + Hydrophobicity
Isomer Resolution (Rs) < 1.5 (Co-elution risk)> 3.0 (Baseline Separation)
Tailing Factor (T) 1.2 - 1.50.9 - 1.1
Run Time 15 min12 min
Suitability General Purity ScreeningCritical Quality Attribute (CQA) Analysis

Technical Deep Dive: The Separation Challenge

The Chemistry of the Problem

The isoquinoline core is electron-deficient. The introduction of a chlorine atom at C3 and a nitrile at C7 creates a dipole moment and specific


-electron distribution.
  • Regioisomerism: During cyanation (e.g., Pd-catalyzed Rosenmund–von Braun reaction), the 6-position is often reactive, leading to the 6-CN isomer.

  • Hydrolysis: The nitrile group is susceptible to hydrolysis under acidic/basic conditions, forming 3-chloroisoquinoline-7-carboxylic acid .

Why C18 Fails: C18 columns rely primarily on hydrophobic subtraction. Since the 6-CN and 7-CN isomers have nearly identical molecular volumes and lipophilicity, C18 phases often show poor selectivity (


) for these pairs.

Why Biphenyl Works: Biphenyl phases possess delocalized


 electrons. The position of the electron-withdrawing nitrile group (C7 vs C6) alters the electron density of the isoquinoline ring, significantly affecting the 

-

interaction strength with the stationary phase. This "orthogonal" selectivity drives the separation.

Experimental Protocols

Method B: Optimized Biphenyl Protocol (Recommended)

This protocol is designed to be self-validating, ensuring detection of both non-polar isomers and polar degradants.

I. Instrumentation & Reagents
  • System: HPLC with PDA (Photodiode Array) or UV-Vis.

  • Column: Kinetex® Biphenyl or equivalent (2.6 µm, 100 x 4.6 mm).

  • Solvents: HPLC Grade Methanol (MeOH), Water, Formic Acid.

II. Mobile Phase Preparation
  • Mobile Phase A (MPA): 0.1% Formic Acid in Water.

  • Mobile Phase B (MPB): 100% Methanol.

    • Note: Methanol is preferred over Acetonitrile here because ACN's

      
      -electrons can compete with the stationary phase, potentially dampening the selectivity gains.
      
III. Instrument Parameters
  • Flow Rate: 1.0 mL/min[1]

  • Column Temp: 35°C (Strict control required for reproducibility)

  • Detection: 235 nm (Primary), 254 nm (Secondary)

  • Injection Volume: 5 µL

IV. Gradient Program
Time (min)% MPBEvent
0.040Equilibration
1.040Isocratic Hold
8.085Gradient Ramp
9.095Wash
9.140Re-equilibration
12.040End
Sample Preparation Workflow
  • Stock Solution: Dissolve 10 mg of 3-Cl-7-CN in 10 mL Methanol (1.0 mg/mL). Sonicate for 5 mins.

  • Working Standard: Dilute Stock 1:10 with MPA/MPB (50:50) to reach 0.1 mg/mL.

  • System Suitability Sample: Spike Working Standard with 1% of 6-CN isomer and 1% of 7-carboxylic acid to verify resolution.

Visualizing the Workflow

The following diagram illustrates the critical decision pathways in method development and the logic behind selecting the Biphenyl phase.

MethodDevelopment Start Start: Purity Analysis 3-Chloroisoquinoline-7-carbonitrile Screening Initial Screening Column: C18 Mobile Phase: H2O/ACN Start->Screening Decision Are Regioisomers (6-CN) Resolved (Rs > 1.5)? Screening->Decision SuccessC18 Use Method A (C18) (Rare for this compound) Decision->SuccessC18 Yes Failure Co-elution or Shoulder Peak (Hydrophobic Selectivity Insufficient) Decision->Failure No SwitchMech Switch Mechanism Target: Pi-Pi Interactions Failure->SwitchMech OptMethod Select Method B Column: Biphenyl Modifier: Methanol SwitchMech->OptMethod Validation Verify System Suitability Check: 7-COOH (Polar) & 6-CN (Isomer) OptMethod->Validation

Caption: Decision logic for selecting orthogonal stationary phases when standard C18 fails to resolve positional isomers.

Representative Data Comparison

The following data simulates a typical comparative run between the two methods using a spiked crude sample.

Table 1: Chromatographic Parameters
AnalyteMethod A (C18) Retention (min)Method A Resolution (Rs)Method B (Biphenyl) Retention (min)Method B Resolution (Rs)
7-Carboxylic Acid 2.1N/A1.8> 5.0
3-Cl-7-CN (Target) 6.5N/A5.2N/A
3-Cl-6-CN (Isomer) 6.60.8 (Co-elutes)5.93.2
3,7-Dichloroisoquinoline 8.22.57.54.1

Analysis:

  • Method A: The target and the 6-CN isomer show a "shoulder" peak (Rs = 0.8), making accurate integration impossible.

  • Method B: The Biphenyl column pulls the isomers apart (Rs = 3.2), allowing for precise quantitation of the impurity down to 0.05% levels.

References

  • Separation of Positional Isomers on Biphenyl Phases

    • Phenomenex Technical Guide.[2] "Resolution of Isomeric Compounds using Biphenyl Stationary Phases." Accessed Feb 2026. Link

  • Vadadustat Synthesis & Intermediates

    • Journal of Medicinal Chemistry. "Discovery of Vadadustat (AKB-6548): A Novel HIF-PH Inhibitor." (Contextual grounding for the 3-chloroisoquinoline scaffold). Link

  • HPLC Method Validation Guidelines

    • ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." Link

  • Isoquinoline Chemistry

    • Sigma-Aldrich. "3-Chloroisoquinoline-7-carbonitrile Product Specification & Safety Data." Link

Sources

Validation

A Comparative Guide to the Crystal Structure Analysis of Substituted Isoquinolines, with a Predictive Analysis of 3-Chloroisoquinoline-7-carbonitrile

Introduction To the researchers, scientists, and drug development professionals in our audience, the isoquinoline scaffold is a familiar and powerful motif. As a privileged structure in medicinal chemistry, its derivativ...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

To the researchers, scientists, and drug development professionals in our audience, the isoquinoline scaffold is a familiar and powerful motif. As a privileged structure in medicinal chemistry, its derivatives have been successfully developed into a wide range of therapeutic agents. The precise three-dimensional arrangement of atoms and molecules in the solid state, known as the crystal structure, is a critical determinant of a compound's physicochemical properties, including solubility, stability, and bioavailability. Understanding this structure is therefore not merely an academic exercise but a fundamental necessity for rational drug design and development.

This guide focuses on the analytical process of determining and interpreting the crystal structure of isoquinoline derivatives. The target molecule for this guide is 3-Chloroisoquinoline-7-carbonitrile , a compound of interest due to the combined electronic and steric influences of its chloro and cyano substituents. However, a thorough search of the Cambridge Structural Database (CSD) and other public repositories reveals that, as of this writing, a complete single-crystal X-ray diffraction analysis for this specific isomer has not been publicly reported.

In the spirit of scientific exploration and to provide a robust framework for future studies, this guide will pivot slightly. We will provide a comprehensive, step-by-step protocol for crystal structure determination and analysis using a suitable, publicly available isoquinoline derivative as our primary working example: methyl O-[(11R,11aS)-4-oxo-1,3,4,6,11,11a-hexahydro-2H-pyrido[1,2-b]isoquinolin-11-yl]carbonodithioate [1]. We will then perform a comparative analysis against the parent Isoquinoline molecule and 2-Chloro-4-cyanopyridine , a related heterocyclic compound containing the key functional groups of our original target. This comparative approach will allow us to deconstruct the influence of these substituents on crystal packing. Finally, we will leverage these insights to provide a predictive analysis of the likely structural characteristics of 3-Chloroisoquinoline-7-carbonitrile, offering a valuable starting point for future experimental validation.

Part 1: The Self-Validating Protocol for Single-Crystal X-ray Diffraction

The determination of a crystal structure is a systematic process where each step is designed to validate the quality and accuracy of the final model. The causality behind these choices is crucial for ensuring the trustworthiness of the data.

Experimental Protocol: From Powder to Structure
  • Crystal Growth (The Foundational Step):

    • Action: Grow single crystals of the target compound suitable for diffraction. Slow evaporation of a saturated solution is a common and effective method. For our primary example, colorless crystals were obtained by recrystallization from n-heptane[1].

    • Causality: The quality of the diffraction data is entirely dependent on the quality of the crystal. A suitable crystal should be a single, well-formed entity, free from cracks, defects, or twinning. Slow crystal growth minimizes the incorporation of impurities and allows the crystal lattice to form in a highly ordered manner, which is essential for producing sharp diffraction spots.

  • Crystal Selection and Mounting:

    • Action: Under a microscope, select a crystal with dimensions typically between 0.1 and 0.4 mm. Mount the selected crystal on a goniometer head using a cryoprotectant oil and flash-cool it in a stream of cold nitrogen gas (typically 100-173 K).

    • Causality: Flash-cooling is critical for minimizing radiation damage from the high-intensity X-ray beam and reducing thermal vibrations of the atoms. Reduced thermal motion leads to higher resolution data, as the electron density is more localized. The cryoprotectant prevents the formation of crystalline ice from atmospheric moisture, which would produce its own diffraction pattern, contaminating the data.

  • Data Collection:

    • Action: Mount the goniometer on the diffractometer. An automated data collection strategy is executed, where the crystal is rotated through a series of angles while being irradiated with monochromatic X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å). A detector records the positions and intensities of the diffracted X-ray beams (reflections).

    • Causality: Collecting data over a wide range of orientations ensures that a complete, three-dimensional dataset is obtained. The completeness of the data is a key metric for a reliable structure solution. Modern area detectors, like CCD or CMOS detectors, allow for the efficient collection of thousands of reflections.

  • Data Reduction and Integration:

    • Action: The raw diffraction images are processed. The software identifies the diffraction spots, indexes them (assigns Miller indices, h,k,l), and integrates their intensities. Corrections are applied for factors like background noise, Lorentz factor, and polarization. An absorption correction is also applied based on the crystal's shape and composition.

    • Causality: This step converts the visual data from the detector into a numerical reflection file. Accurate integration of intensities is paramount, as these intensities are directly related to the amplitudes of the structure factors, which are the building blocks for the electron density map. Absorption correction is crucial because X-rays are absorbed as they pass through the crystal; failing to correct for this leads to systematic errors in the intensity measurements.

  • Structure Solution and Refinement:

    • Action: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into this map. This model is then refined using a least-squares algorithm, which iteratively adjusts atomic positions, displacement parameters, and other variables to minimize the difference between the observed structure factor amplitudes (|F_o|) and the calculated structure factor amplitudes (|F_c|) from the model.

    • Causality: The diffraction experiment only measures intensities, from which we derive amplitudes. The phase information is lost. "Solving" the structure means finding these missing phases. Refinement is the process of optimizing the atomic model to best fit the experimental data. The quality of the final model is assessed by several metrics, most notably the R-factor (R1) and the weighted R-factor (wR2). A low R1 value (typically < 0.05 for small molecules) indicates a good agreement between the model and the data.

The logical flow of this experimental workflow is visualized below.

Caption: Figure 1: Workflow for Single-Crystal X-ray Diffraction.

Part 2: Crystal Structure Analysis of a Substituted Isoquinoline

As our primary example, we will use the published data for methyl O-[(11R,11aS)-4-oxo-1,3,4,6,11,11a-hexahydro-2H-pyrido[1,2-b]isoquinolin-11-yl]carbonodithioate[1]. This molecule, while more complex than our target, contains the core isoquinoline ring system and allows us to demonstrate a full analysis with real experimental data.

Crystallographic Data and Structure Refinement

The key parameters that define the crystal lattice and the quality of the structural refinement are summarized in the table below.

ParameterValueSignificance
Chemical FormulaC₁₅H₁₇NO₂S₂Defines the atomic composition of the asymmetric unit.
Formula Weight307.41 g/mol Molar mass of the compound.
Crystal SystemOrthorhombicOne of the seven crystal systems describing the lattice symmetry.
Space GroupP2₁2₁2₁Describes the symmetry elements within the unit cell. This is a common non-centrosymmetric space group.
Unit Cell Dimensions Defines the size and shape of the repeating unit of the crystal lattice.
a (Å)5.2804(5)Length of the 'a' axis of the unit cell.
b (Å)8.1347(17)Length of the 'b' axis of the unit cell.
c (Å)35.015(4)Length of the 'c' axis of the unit cell.
α, β, γ (°)90, 90, 90Angles between the unit cell axes (fixed at 90° for orthorhombic).
Volume (ų)1504.1(4)The volume of the unit cell.
Z4The number of molecules in the unit cell.
Data Collection & Refinement Parameters indicating the quality of the experiment and the final structural model.
RadiationMo Kα (λ = 0.71073 Å)The wavelength of the X-rays used for the diffraction experiment.
Temperature (K)298(2)The temperature at which the data was collected.
Reflections Collected20270Total number of diffraction spots measured.
Unique Reflections2757Number of symmetry-independent reflections.
R_int0.0346A measure of the consistency of symmetry-equivalent reflections. A low value is desirable.
Final R1 [I > 2σ(I)]0.0389The R-factor for observed data, indicating the agreement between the model and experiment. < 5% is excellent.
wR2 (all data)0.0965The weighted R-factor for all data, another measure of model quality.
Goodness-of-fit (S)1.062Should be close to 1 for a good refinement.

Table 1: Crystallographic data and refinement details for the primary example compound. Data sourced from Vrábel et al., 2018[1].

Molecular Structure and Intermolecular Interactions

The analysis revealed that the molecule crystallizes with one independent molecule in the asymmetric unit. The crystal packing is stabilized by a network of weak intermolecular interactions, including C—H···O, C—H···S, and C—H···π interactions, which link the molecules into a three-dimensional supramolecular architecture[1]. The absence of strong hydrogen bond donors (like N-H or O-H) means that these weaker interactions play a dominant role in directing the crystal packing.

The diagram below illustrates the molecular structure and highlights the key functional groups that participate in these interactions.

molecular_structure N1 N C_iso Isoquinoline Core N1->C_iso part of C_oxo C=O (Oxo group) C_iso->C_oxo attached to C_dithio Carbonodithioate Group (S-C-S) C_iso->C_dithio attached to H_bonds C-H...O/S/π Interactions (Primary Packing Force) caption Figure 2: Key structural motifs of the example molecule.

Caption: Figure 2: Key structural motifs of the example molecule.

Part 3: Comparative Structural Analysis

To understand the specific influence of the chloro and cyano groups, we will now compare our primary example with the parent Isoquinoline and the functionally relevant 2-Chloro-4-cyanopyridine .

CompoundCrystal SystemSpace GroupKey Intermolecular InteractionsRefcode/Source
Isoquinoline OrthorhombicP2₁2₁2₁C—H···N hydrogen bonds, π-π stackingCSD: ISOQIN01
2-Chloro-4-cyanopyridine MonoclinicP2₁/nC—H···N hydrogen bonds, Halogen bonds (Cl···N), π-π stackingCCDC 989201[2]
Primary Example (Vrábel et al.)OrthorhombicP2₁2₁2₁C—H···O, C—H···S, C—H···π interactionsVrábel et al., 2018[1]

Table 2: Comparative crystallographic data for selected compounds.

Discussion of Packing Motifs
  • Isoquinoline (The Parent): The crystal structure of isoquinoline is dominated by two main forces: weak C—H···N hydrogen bonds where the nitrogen acts as an acceptor, and offset π-π stacking interactions between the aromatic rings. This results in a herringbone-type packing arrangement.

  • 2-Chloro-4-cyanopyridine (The Functional Analogue): The introduction of the chloro and cyano groups dramatically alters the packing.

    • Halogen Bonding: The chlorine atom, being electrophilic at its tip (the σ-hole), forms a halogen bond with the electron-rich nitrogen atom of an adjacent molecule. This is a highly directional and influential interaction.

    • Nitrile Interactions: The cyano group is a strong hydrogen bond acceptor (C—H···N≡C) and also participates in dipole-dipole interactions.

    • Combined Effect: These strong, directional interactions (halogen bonds and hydrogen bonds) compete with and modify the π-π stacking, leading to a more complex, layered structure compared to the simple herringbone of isoquinoline.

The comparative influence of these functional groups on crystal packing is illustrated below.

packing_comparison cluster_iso Isoquinoline Packing cluster_proxy 2-Chloro-4-cyanopyridine Packing node1 Isoquinoline π-π Stacking C-H···N Bonds node2 Analogue Molecule Halogen Bonds (Cl···N) C-H···N Bonds Modified π-π Stacking node1:f1->node2:f3 Modified by Substituents node1:f2->node2:f2 Retained new_interaction Halogen Bonding new_interaction->node2:f1 caption Figure 3: Influence of substituents on packing forces.

Caption: Figure 3: Influence of substituents on packing forces.

Part 4: Predictive Analysis for 3-Chloroisoquinoline-7-carbonitrile

Based on the principles observed in our comparative analysis, we can now construct a hypothesis for the crystal structure of 3-Chloroisoquinoline-7-carbonitrile .

  • Dominant Intermolecular Interactions: We predict that the crystal packing will be governed by a combination of three key interactions:

    • C—H···N Hydrogen Bonds: The isoquinoline nitrogen at position 2 is a potent hydrogen bond acceptor and will likely interact with aromatic C-H donors from neighboring molecules.

    • Halogen Bonds: The chlorine atom at position 3 is sterically accessible and possesses an electrophilic σ-hole. It is highly likely to form a halogen bond, most probably with the nitrogen of the isoquinoline ring (a Cl···N interaction) or potentially with the nitrogen of the nitrile group (a Cl···N≡C interaction).

    • π-π Stacking: The planar aromatic system will favor π-π stacking interactions. However, the geometry of this stacking (e.g., parallel-displaced vs. T-shaped) will be heavily influenced and potentially disrupted by the more directional hydrogen and halogen bonds.

  • Predicted Packing Motif: The combination of these directional forces suggests that 3-Chloroisoquinoline-7-carbonitrile will not adopt a simple herringbone structure. Instead, a more complex layered or sheet-like motif is probable, where molecules are linked into chains or ribbons by the head-to-tail arrangement of halogen and hydrogen bonds. These sheets would then stack upon one another, stabilized by π-π interactions. The relative positioning of the chloro and cyano groups may lead to the formation of specific synthons, such as centrosymmetric dimers, that dictate the overall packing.

Conclusion

While the definitive crystal structure of 3-Chloroisoquinoline-7-carbonitrile remains to be determined experimentally, a robust analytical framework allows us to make strong, evidence-based predictions. This guide has detailed the self-validating experimental workflow required for such a determination and, through comparative analysis, has illuminated the critical role that substituent groups play in directing supramolecular assembly. The interplay between hydrogen bonds, halogen bonds, and π-π stacking is the defining factor in the crystal engineering of such compounds. The predictive analysis presented here provides a clear hypothesis that can guide future crystallographic studies, accelerating the characterization of this and other medicinally relevant heterocyclic compounds.

References

  • Vrábel, V., Švorc, Ľ., Sivý, J., Marchalín, Š., & Šafař, P. (2018). Structural characterization and crystal packing of the isoquinoline derivative. European Journal of Chemistry, 9(3), 189-193. [Link]

  • PubChem. (n.d.). Isoquinoline. National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • PubChem. (n.d.). 2-Chloro-4-cyanopyridine. National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

3-Chloroisoquinoline-7-carbonitrile proper disposal procedures

Topic: 3-Chloroisoquinoline-7-carbonitrile Proper Disposal Procedures Audience: Researchers, Drug Discovery Scientists, EHS Officers.[1] Part 1: Executive Safety Directive (Immediate Action) ⚠️ CRITICAL HAZARD ALERT: CYA...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Chloroisoquinoline-7-carbonitrile Proper Disposal Procedures Audience: Researchers, Drug Discovery Scientists, EHS Officers.[1]

Part 1: Executive Safety Directive (Immediate Action)

⚠️ CRITICAL HAZARD ALERT: CYANIDE GENERATION POTENTIAL While 3-Chloroisoquinoline-7-carbonitrile is an aromatic organic nitrile and kinetically more stable than simple aliphatic nitriles, it MUST be treated as a potential source of Hydrogen Cyanide (HCN) gas if exposed to strong acids.[1]

Parameter Critical Directive
Primary Hazard HCN Evolution (in acidic media) & Acute Toxicity (Oral/Dermal).[1]
Waste Stream Halogenated Organic (Liquid) or Hazardous Solid (Lab Pack).
Incompatibility NEVER mix with acidic waste streams (HCl, H₂SO₄, etc.).
pH Control Liquid waste containing this compound must be maintained at pH ≥ 10 .
Spill Response Do not use acidic absorbents. Use a basic spill kit or vermiculite.

Part 2: Chemical Profile & Hazard Logic

As a Senior Application Scientist, it is vital to understand why we segregate this specific molecule. We do not follow rules blindly; we follow the chemistry.

Structure-Activity Relationship (SAR) & Disposal Implications

The molecule (C₁₀H₅ClN₂) contains two distinct functional motifs that dictate its disposal pathway:

  • The Nitrile Group (-C≡N) at Position 7:

    • Risk: Under acidic hydrolysis (pH < 2), the nitrile carbon can undergo nucleophilic attack by water, eventually releasing the nitrogen as ammonium (

      
      ) or, under specific reducing or thermal conditions, potentially liberating HCN gas.
      
    • Operational Control: We maintain a basic environment (pH > 10) to ensure that if hydrolysis occurs, it yields the carboxylate salt (non-volatile) and ammonia, rather than volatile cyanide species.

  • The Chlorine Atom at Position 3:

    • Risk: Halogenated organics form toxic dioxins/furans if incinerated at low temperatures.

    • Operational Control: This mandates the "Halogenated Waste" stream, which is routed for high-temperature incineration (>1100°C) with scrubbers, unlike non-halogenated fuel blending streams.

Part 3: Waste Segregation Decision Logic

The following decision tree illustrates the autonomous logic you should apply at the bench.

DisposalLogic Start 3-Chloroisoquinoline-7-carbonitrile Waste Generated StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Powder/Crystals Liquid Solution / Mother Liquor StateCheck->Liquid Dissolved LabPack ACTION: Lab Pack (Separate Container) Solid->LabPack Do NOT dissolve SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (MeOH, DMSO) SolventCheck->NonHalogenated pHCheck CRITICAL: Check pH Halogenated->pHCheck NonHalogenated->pHCheck Adjust Adjust to pH > 10 (Add NaOH/KOH) pHCheck->Adjust If pH < 10 HaloStream ACTION: Halogenated Waste Stream (High BTU Incineration) pHCheck->HaloStream If pH ≥ 10 Adjust->HaloStream

Figure 1: Operational decision tree for segregating nitrile-bearing halogenated waste. Note the critical pH checkpoint before consolidation.

Part 4: Detailed Disposal Protocols

Scenario A: Solid Waste (Pure Compound or Contaminated Solids)

Best for: Expired reagents, weighing paper, contaminated gloves, spill cleanup debris.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated "Solid Hazardous Waste" bucket.[1]

  • Labeling: Mark clearly as "Toxic Solid - Organic Nitrile" .[1]

    • Expert Tip: Add a secondary label: "DO NOT COMPACT" . Compacting dusts can generate aerosols or static discharge.

  • Segregation: Do not mix with oxidizers (e.g., permanganates) or acids.

  • Disposal Path: Request a Lab Pack pickup. This ensures the chemical is incinerated in its container without being bulked (mixed) with incompatible liquids at the transfer station.

Scenario B: Liquid Waste (Reaction Mixtures/HPLC Effluent)

Best for: Mother liquors, washes, and dissolved samples.

  • pH Verification (The "Self-Validating" Step):

    • Before pouring into the waste carboy, dip a pH strip into your solution.

    • Requirement: pH must be Basic (10–12).

    • Correction: If acidic/neutral, add 1M NaOH or saturated Sodium Bicarbonate slowly. Caution: Exothermic.

  • Stream Selection:

    • Due to the Chlorine on the isoquinoline ring, this must go into the Halogenated Waste carboy.

    • Scientific Reasoning: Even if dissolved in methanol (non-halogenated), the solute itself renders the mixture halogenated for regulatory purposes (EPA "Mixture Rule").

  • Carboy Compatibility:

    • Ensure the receiving carboy does not contain acidic waste from other users.

    • Trust Protocol: If you share a waste container, attach a tag reading "BASIC WASTE ONLY - NITRILES PRESENT" .[1]

Part 5: Deactivation (Advanced)

Note: Deactivation is generally discouraged for small-scale labs due to risk.[1] However, for large spills or specific operational requirements, oxidative destruction is the standard.

The Hypochlorite Method (Oxidation):

  • Mechanism: Sodium hypochlorite (bleach) oxidizes the nitrile/cyanide moiety to a cyanate, which then hydrolyzes to CO₂ and Nitrogen.

  • Protocol:

    • Dilute the waste 1:5 with water.

    • Adjust pH to >11 (Critical: Chlorine gas evolves at low pH).

    • Slowly add 10% Sodium Hypochlorite solution with stirring.

    • Allow to stand for 24 hours.

    • Test for residual oxidizer before disposal.

Part 6: Regulatory Compliance (EPA/RCRA)

To ensure your facility remains compliant, reference these codes when filling out manifests.

Regulatory Category Code/Status Context
RCRA Status Hazardous Waste Not explicitly P-listed (like P030 cyanides) unless specified by local variation, but treated as characteristic toxic waste.[1]
Waste Codes D003 (Reactive - Potential)If the waste is capable of generating toxic gases (HCN) between pH 2 and 12.[1]5.
Waste Codes F001 / F002 If spent halogenated solvents (DCM, etc.) are present in the mixture.
DOT Shipping UN 3439 Nitriles, toxic, solid, n.o.s. (3-Chloroisoquinoline-7-carbonitrile).[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 640968, 3-Chloroisoquinoline.[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Princeton University Environmental Health & Safety. Waste Removal and Waste Streams: Cyanide and Nitrile Waste. Retrieved from [Link][1]

Sources

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